4'-Hydroxychalcone, (Z)-
Description
BenchChem offers high-quality 4'-Hydroxychalcone, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Hydroxychalcone, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
102692-58-0 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(Z)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6- |
InChI Key |
UAHGNXFYLAJDIN-WDZFZDKYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of (Z)-4'-hydroxychalcone
An In-depth Technical Guide on the Synthesis and Characterization of (Z)-4'-hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (Z)-4'-hydroxychalcone. Given that the (E)-isomer is thermodynamically more stable and its synthesis is more common, this guide first details the preparation of (E)-4'-hydroxychalcone, which serves as a readily available precursor for the synthesis of the (Z)-isomer. The guide then focuses on the photochemical isomerization to yield (Z)-4'-hydroxychalcone and outlines the expected characterization data for this less stable isomer.
Synthesis of (Z)-4'-hydroxychalcone
The synthesis of (Z)-4'-hydroxychalcone is typically achieved through the isomerization of the more stable (E)-isomer. Therefore, a two-step process is generally employed: first, the synthesis of (E)-4'-hydroxychalcone via a Claisen-Schmidt condensation, followed by a photochemical isomerization to the (Z)-form.
Step 1: Synthesis of (E)-4'-hydroxychalcone
The Claisen-Schmidt condensation is a reliable method for the synthesis of (E)-chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone.[1][2]
Experimental Protocol: Claisen-Schmidt Condensation
-
Materials: 4-hydroxyacetophenone, benzaldehyde, sodium hydroxide (NaOH), ethanol, water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 4-hydroxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide (a strong base) to the mixture while stirring at room temperature.[1]
-
Continue stirring the reaction mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Filter the resulting solid, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure (E)-4'-hydroxychalcone as a yellow crystalline solid.[1]
-
Step 2: Synthesis of (Z)-4'-hydroxychalcone via Photochemical Isomerization
The conversion of the (E)-isomer to the (Z)-isomer is typically achieved by exposing a solution of the (E)-isomer to ultraviolet (UV) light. This process leads to a photostationary state containing a mixture of both isomers, from which the (Z)-isomer can be isolated.
Experimental Protocol: Photochemical Isomerization
-
Materials: (E)-4'-hydroxychalcone, a suitable solvent (e.g., chloroform, acetone, or acetonitrile), quartz reaction vessel.
-
Apparatus: A UV lamp (e.g., a medium-pressure mercury lamp with a filter, such as a 365 nm filter).
-
Procedure:
-
Dissolve the purified (E)-4'-hydroxychalcone in a suitable solvent in a quartz reaction vessel. The use of a quartz vessel is crucial as glass will absorb a significant portion of the UV radiation.
-
Irradiate the solution with a UV lamp at room temperature.
-
Monitor the isomerization process using ¹H NMR spectroscopy or HPLC. The formation of the (Z)-isomer can be observed by the appearance of a new set of signals for the vinylic protons with a smaller coupling constant.
-
Continue the irradiation until a photostationary state is reached (the ratio of (E) to (Z) isomers remains constant).
-
Evaporate the solvent under reduced pressure.
-
Separate the (Z)-isomer from the (E)-isomer using column chromatography on silica gel or by preparative HPLC.
-
Characterization of (Z)-4'-hydroxychalcone
The characterization of (Z)-4'-hydroxychalcone relies on standard spectroscopic techniques. The most definitive method for distinguishing the (Z)-isomer from the (E)-isomer is ¹H NMR spectroscopy, where the coupling constant between the vinylic protons is significantly different.
Spectroscopic Data
The following tables summarize the expected quantitative data for (Z)-4'-hydroxychalcone, with comparative data for the (E)-isomer for reference.
Table 1: ¹H NMR Data (Expected)
| Proton | (E)-4'-hydroxychalcone (δ, ppm, J in Hz) | (Z)-4'-hydroxychalcone (Expected δ, ppm, J in Hz) |
| H-α | ~7.80 (d, J ≈ 15.7)[3] | ~6.84 (d, J ≈ 12.8) |
| H-β | ~7.44 (d, J ≈ 15.7)[3] | ~6.28 (d, J ≈ 12.8) |
| Aromatic-H | 7.3-8.1 (m) | 7.3-8.1 (m) |
| OH | Variable | Variable |
Table 2: ¹³C NMR Data (Expected)
| Carbon | (E)-4'-hydroxychalcone (δ, ppm) | (Z)-4'-hydroxychalcone (Expected δ, ppm) |
| C=O | ~190.5 | Similar to (E)-isomer |
| C-α | ~121-125 | Similar to (E)-isomer |
| C-β | ~140-145 | Similar to (E)-isomer |
| Aromatic-C | ~115-163 | Similar to (E)-isomer |
Table 3: Infrared (IR) Spectroscopy Data (Expected)
| Functional Group | (E)-4'-hydroxychalcone (cm⁻¹) | (Z)-4'-hydroxychalcone (Expected cm⁻¹) |
| O-H stretch | ~3200 (broad)[3] | Similar to (E)-isomer |
| C=O stretch | ~1650[3] | Similar to (E)-isomer |
| C=C stretch (vinylic) | ~1611[3] | Similar to (E)-isomer |
| C=C stretch (aromatic) | ~1591[4] | Similar to (E)-isomer |
Table 4: Mass Spectrometry Data
| Technique | (E)-4'-hydroxychalcone | (Z)-4'-hydroxychalcone (Expected) |
| Molecular Formula | C₁₅H₁₂O₂ | C₁₅H₁₂O₂ |
| Molecular Weight | 224.25 g/mol | 224.25 g/mol |
| m/z (M⁺) | 224[5] | 224 |
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis workflow for (Z)-4'-hydroxychalcone.
Characterization Workflow
Caption: Characterization workflow for (Z)-4'-hydroxychalcone.
Biological Signaling Pathway of 4'-hydroxychalcone
Caption: Known signaling pathway of (E)-4'-hydroxychalcone.
References
- 1. scitepress.org [scitepress.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rjpbcs.com [rjpbcs.com]
- 5. 4-Hydroxychalcone | C15H12O2 | CID 5282361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-Isomers of Hydroxychalcones: A Technical Guide to Natural Occurrence, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxychalcones, a subclass of flavonoids, are recognized for their diverse and potent biological activities. These compounds exist as geometric isomers, with the (E)-isomer being the thermodynamically stable and more commonly occurring form in nature. The corresponding (Z)-isomers, while less stable, often exhibit unique or enhanced biological profiles, making them attractive targets for research and drug development. However, their transient nature and lower abundance present significant challenges in their study. This technical guide provides an in-depth overview of the natural occurrence of (Z)-hydroxychalcones, details methodologies for their isolation and isomerization, and explores their mechanisms of action, with a focus on their anticancer properties through the modulation of critical signaling pathways.
Introduction to Hydroxychalcones and Isomerism
Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids that serve as biosynthetic precursors to most other flavonoids in plants.[1] Their structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl groups on one or both aromatic rings defines them as hydroxychalcones.
The central double bond of the enone moiety allows for geometric isomerism, resulting in two forms: (E) and (Z) (historically referred to as trans and cis, respectively). The (E)-isomer is sterically favored and thermodynamically more stable, making it the predominant form found in natural sources.[2] In contrast, the (Z)-isomer is less stable and can revert to the (E)-form. This isomerization can be induced by heat or, more commonly, by exposure to light (photoisomerization).[1][3] The distinct spatial arrangement of the aryl rings in (Z)-isomers can lead to different biological activities compared to their (E)-counterparts, driving interest in their isolation and characterization.
Natural Occurrence and Isolation Challenges
The direct isolation of pure (Z)-hydroxychalcones from natural sources is rare. Chalcones are predominantly biosynthesized and stored in plants in their more stable (E)-configuration.[2] The largest number of natural chalcones have been isolated from species of the Leguminosae, Asteraceae, and Moraceae families.[4]
Reports of (Z)-isomers in plant extracts are often the result of spontaneous or photo-induced isomerization of the (E)-isomer during the extraction and purification process, especially when samples are exposed to UV or ambient light.[1] Therefore, the "natural occurrence" of (Z)-isomers is more accurately described as a potential equilibrium state with the naturally abundant (E)-isomer.
A prominent example is Licochalcone A, a well-studied hydroxychalcone primarily isolated from the roots of licorice species such as Glycyrrhiza inflata and Glycyrrhiza glabra.[5][6] While isolated as the (E)-isomer, its potential to form the (Z)-isomer is recognized.
Table 1: Prominent Example of a Hydroxychalcone with a Studied (Z)-Isomer
| Compound Name | Primary Isomer Form | Natural Source(s) | Plant Part | Key Biological Activities Cited |
| Licochalcone A | (E) | Glycyrrhiza inflata, Glycyrrhiza glabra | Root | Anti-inflammatory, Anticancer, Antioxidant, Antibacterial[5][6][7] |
Methodologies: Isolation, Purification, and Isomerization
Obtaining pure (Z)-hydroxychalcones for research typically involves a multi-step process that begins with the extraction of the more abundant (E)-isomer from a natural source, followed by chromatographic separation and controlled isomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00126E [pubs.rsc.org]
- 5. Licochalcone A - Wikipedia [en.wikipedia.org]
- 6. Licochalcone A, a natural chalconoid isolated from Glycyrrhiza inflata root, induces apoptosis via Sp1 and Sp1 regulatory proteins in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycyrrhiza inflata-derived chalcones, Licochalcone A, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 4'-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E)-4'-Hydroxychalcone, a prominent member of the chalcone family of natural compounds, has demonstrated significant potential as a therapeutic agent, primarily through its anti-inflammatory and anticancer activities. This technical guide delineates the core mechanisms of action of (E)-4'-hydroxychalcone, with a particular focus on its well-documented role as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. The primary molecular mechanism involves the direct inhibition of proteasome activity, leading to the stabilization of the IκBα inhibitory protein and subsequent sequestration of the NF-κB p50/p65 dimer in the cytoplasm. Additionally, this guide explores the compound's effects on mitochondrial function and the induction of oxidative stress in cancer cells. Detailed experimental protocols for key assays and a comprehensive summary of quantitative efficacy data are provided to support further research and development. It is important to note that the vast majority of published research focuses on the thermodynamically stable (E)-isomer, with limited to no specific data available for the (Z)-isomer.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism through which 4'-hydroxychalcone exerts its anti-inflammatory and anticancer effects is by potently inhibiting the canonical NF-κB signaling pathway. This inhibition is not a result of direct interaction with IKK (IκB kinase) but rather through the targeting of the 26S proteasome[1][2][3][4][5].
Proteasome Inhibition
4'-Hydroxychalcone functions as a proteasome inhibitor, dose-dependently suppressing its chymotrypsin-like, trypsin-like, and caspase-like proteolytic activities. The proteasome is a critical cellular complex responsible for the degradation of ubiquitinated proteins, including IκBα, the primary inhibitor of NF-κB.
Stabilization of IκBα and Cytoplasmic Sequestration of NF-κB
In unstimulated cells, NF-κB (typically a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm through its association with IκBα. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNFα), trigger the phosphorylation of IκBα by the IKK complex. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.
By inhibiting the proteasome, 4'-hydroxychalcone prevents the degradation of phosphorylated IκBα[1][2][3][4][5]. The stabilized IκBα remains bound to the NF-κB dimer, effectively masking its nuclear localization signal (NLS). This leads to the failure of p50/p65 nuclear translocation and, consequently, the inhibition of NF-κB-mediated gene transcription of pro-inflammatory cytokines, cell survival proteins, and other downstream targets[1][2][3][4][5].
Secondary Mechanisms of Action
Induction of Oxidative Stress and Mitochondrial Dysfunction in Cancer Cells
In the context of oncology, particularly in neuroblastoma, 4'-hydroxychalcone has been shown to induce cell death by promoting oxidative stress. This is characterized by an increase in cellular reactive oxygen species (ROS) and a significant depletion of the antioxidant glutathione (GSH). The compound also impairs mitochondrial respiratory function. The cytotoxic effects can be mitigated by co-treatment with antioxidants like N-acetyl-L-cysteine or mitochondrial ROS scavengers, confirming the role of oxidative stress in its anticancer mechanism[6][7][8].
Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK)
Some evidence suggests that chalcone derivatives can act as inhibitors of p38α MAPK, a key kinase involved in cellular responses to stress and inflammation. While specific quantitative data for 4'-hydroxychalcone is limited, related chalcones have shown inhibitory activity in the low micromolar range. This presents an additional or alternative pathway for its anti-inflammatory effects.
Quantitative Data on Biological Activity
The biological activities of (E)-4'-hydroxychalcone have been quantified in various in vitro models. The following tables summarize the key findings.
Table 1: Inhibition of NF-κB and Proteasome Activity
| Target/Assay | Cell Line | IC50 Value | Reference |
| TNFα-induced NF-κB Activation | K562 | 30 µM | |
| Proteasome Activity | Jurkat & U937 | Dose-dependent inhibition (0.1-25 µM) | [1] |
Table 2: Cytotoxic Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (after 24h) | Reference |
| IMR-32 (MYCN-amplified) | Neuroblastoma | ≥2.5 µM | [8] |
| SK-N-BE(2) (MYCN-amplified) | Neuroblastoma | ≥5 µM | [8] |
| SH-SY5Y (non-MYCN-amplified) | Neuroblastoma | ~25 µM | [8] |
| K562 | Chronic Myelogenous Leukemia | Dose-dependent effect (5-60 µM) | [1] |
| Jurkat | T-cell Leukemia | Dose-dependent effect (5-60 µM) | [1] |
| U937 | Histiocytic Lymphoma | Dose-dependent effect (5-60 µM) | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of (E)-4'-hydroxychalcone.
Cell Viability and Cytotoxicity: MTT Assay
This protocol is used to assess the effect of 4'-hydroxychalcone on the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents and Materials:
-
(E)-4'-hydroxychalcone stock solution (e.g., 10 mM in DMSO)
-
Cancer cell lines (e.g., K562, Jurkat, SH-SY5Y)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 cells/well for suspension cells) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of (E)-4'-hydroxychalcone in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
NF-κB Activity: Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
-
Reagents and Materials:
-
Cell line stably or transiently transfected with an NF-κB-driven luciferase reporter plasmid (e.g., K562-NF-κB-luc)
-
(E)-4'-hydroxychalcone stock solution
-
TNFα (recombinant human)
-
Luciferase Assay System (e.g., Promega)
-
96-well opaque plates
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well opaque plate at a suitable density.
-
Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of (E)-4'-hydroxychalcone for 2 hours.
-
Stimulation: Induce NF-κB activation by adding TNFα (e.g., 20 ng/mL) to the wells (except for the negative control).
-
Incubation: Incubate for an additional 6 hours at 37°C, 5% CO₂.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol. The luminescent signal is proportional to the amount of active NF-κB.
-
Data Analysis: Normalize the luciferase activity to cell viability if necessary. Calculate the inhibition of TNFα-induced activity and determine the IC50 value.
-
Proteasome Activity Assay
This fluorometric assay measures the chymotrypsin-like activity of the proteasome.
-
Reagents and Materials:
-
Cell lysate from cells treated with (E)-4'-hydroxychalcone
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Proteasome inhibitor (e.g., MG-132) as a positive control
-
96-well black plates
-
Fluorometric microplate reader (Ex/Em = 380/460 nm)
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells (e.g., Jurkat) with varying concentrations of (E)-4'-hydroxychalcone for 8 hours. Harvest and lyse the cells in a suitable lysis buffer. Determine the protein concentration of the lysates.
-
Assay Setup: In a 96-well black plate, add a standardized amount of protein lysate (e.g., 20 µg) to each well. Include wells with lysate treated with MG-132 to measure non-proteasomal activity.
-
Reaction Initiation: Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 50-100 µM.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 380/460 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with MG-132) from all readings. Express the proteasome activity as a percentage of the vehicle-treated control.
-
Western Blot for IκBα Degradation and p65 Nuclear Translocation
This protocol visualizes the levels of key proteins in the NF-κB pathway.
-
Reagents and Materials:
-
(E)-4'-hydroxychalcone, TNFα
-
Cell lysis buffer, nuclear and cytoplasmic extraction kits
-
SDS-PAGE gels, transfer apparatus, PVDF membrane
-
Primary antibodies: anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Pre-treat cells (e.g., Jurkat) with (E)-4'-hydroxychalcone (e.g., 60 µM) for 2-4 hours, then stimulate with TNFα (20 ng/mL) for 30 minutes.
-
Fractionation/Lysis:
-
For IκBα Degradation: Lyse whole cells.
-
For p65 Translocation: Perform nuclear and cytoplasmic fractionation according to a commercial kit's protocol.
-
-
Protein Quantification: Determine the protein concentration of the lysates/fractions.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Wash and apply chemiluminescent substrate.
-
-
Imaging: Detect the signal using an imaging system.
-
Analysis: Observe the stabilization of IκBα and the retention of p65 in the cytoplasmic fraction in cells treated with 4'-hydroxychalcone. Use loading controls (β-actin for cytoplasm/whole cell, Lamin B1 for nucleus) to ensure equal loading.
-
Visualization of Workflows and Logic
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4.10. NFκB Gene Reporter Luciferase Assay [bio-protocol.org]
- 7. bowdish.ca [bowdish.ca]
- 8. 4-Hydroxychalcone Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of (Z)-Chalcones: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Applications of the Less Stable, Yet Potentially Potent, (Z)-Isomer of Chalcones.
For researchers, scientists, and professionals in drug development, the quest for novel pharmacophores with enhanced therapeutic efficacy is perpetual. Chalcones, belonging to the flavonoid family, have long been a subject of intense scientific scrutiny due to their diverse and significant biological activities. While the more thermodynamically stable (E)-isomer has been extensively studied, its geometric counterpart, the (Z)-chalcone, represents a relatively untapped reservoir of therapeutic potential. This technical guide provides a comprehensive overview of the current state of research into (Z)-chalcones, focusing on their synthesis, characterization, therapeutic applications, and the underlying molecular mechanisms.
Stereoselective Synthesis and Characterization of (Z)-Chalcones
The inherent instability of the (Z)-isomer compared to the (E)-isomer poses a significant challenge in its synthesis and isolation. Standard Claisen-Schmidt condensation reactions typically yield the more stable (E)-chalcone as the major product. However, several strategies have been developed to achieve stereoselective synthesis of (Z)-chalcones.
One notable method involves the condensation of an aldehyde derivative with an acetophenone using potassium hydroxide in a dimethyl sulfoxide (DMSO) and water mixture at room temperature. This approach has been successfully employed for the synthesis of novel (Z)-chalcone derivatives, with their configuration confirmed by nuclear magnetic resonance (NMR) spectroscopy.[1] The coupling constants of the vinylic protons in the 1H NMR spectrum are a key diagnostic feature: a smaller coupling constant (typically around 8-12 Hz) is indicative of the cis or (Z) configuration, whereas a larger coupling constant (around 15-16 Hz) confirms the trans or (E) configuration.
Furthermore, methods for the separation of (E) and (Z) isomers are crucial for obtaining pure compounds for biological evaluation. Chiral High-Performance Liquid Chromatography (HPLC) has been demonstrated as an effective technique for the diastereomeric separation of novel chalcone derivatives, enabling the isolation of the individual geometric isomers.
Experimental Protocol: Stereoselective Synthesis of (Z)-Chalcones
This protocol is adapted from a method used for the synthesis of (Z)-chalcones derived from aloe-emodin.[1]
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Water (H₂O)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in a minimal amount of DMSO.
-
In a separate flask, prepare a solution of potassium hydroxide in a mixture of DMSO and water.
-
Slowly add the KOH solution to the stirred solution of the acetophenone and benzaldehyde at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the (Z)-chalcone.
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and stereochemistry.
Therapeutic Applications of (Z)-Chalcones: A Landscape of Potential
While research is still emerging, preliminary studies and the broader understanding of chalcone pharmacology suggest that (Z)-chalcones hold promise in several therapeutic areas, including cancer, inflammation, and infectious diseases.
Anticancer Activity
Chalcones, in general, are well-documented for their anticancer properties, acting through various mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][3][4] While quantitative data specifically for (Z)-chalcones is limited, the structural similarity to their (E)-counterparts suggests they are likely to exhibit similar cytotoxic effects. The unique spatial arrangement of the aromatic rings in the (Z)-conformation could, in some cases, lead to altered binding affinities for molecular targets, potentially resulting in differential or enhanced anticancer activity.
Table 1: Representative Anticancer Activity of Chalcone Derivatives (Isomer Not Specified or (E)-Isomer)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Flavokawain B | A549 (Lung) | 11 µg/mL | [5] |
| Flavokawain B | H1299 (Lung) | 5.1 µg/mL | [5] |
| Chalcone-pyrazole hybrid (31) | HCC cell lines | 0.5–4.8 | [3] |
| Chalcone-coumarin hybrid (40) | HEPG2 (Liver), K562 (Leukemia) | 0.65–2.02 | [3] |
| Chalcone-indole hybrid (42) | Various cancer cell lines | 0.23–1.8 | [3] |
Note: This table provides a general reference for the anticancer potential of the chalcone scaffold. Further research is needed to specifically quantify the activity of (Z)-isomers.
Anti-inflammatory Effects
Inflammation is a key pathological process in numerous diseases, and its modulation is a critical therapeutic strategy. Chalcones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[6][7] The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The activation of the Nrf2 signaling pathway is another mechanism by which chalcones can exert their anti-inflammatory and antioxidant effects.[1][8][9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Antimicrobial Properties
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Chalcones have demonstrated a broad spectrum of activity against various bacteria and fungi.[11][12][13] The α,β-unsaturated ketone moiety in the chalcone scaffold is believed to be crucial for their antimicrobial action, likely through Michael addition reactions with nucleophilic residues in essential microbial enzymes or proteins.
Table 2: Representative Antimicrobial Activity of Chalcone Derivatives (Isomer Not Specified or (E)-Isomer)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| O-OH chalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 | [11] |
| Diazenyl chalcone C-22 | Various bacterial strains | 1.95–3.90 | [14] |
| Heterocyclic chalcones | Staphylococcus aureus | 0.004 mM | [13] |
Note: This table provides a general reference for the antimicrobial potential of the chalcone scaffold. Further research is needed to specifically quantify the activity of (Z)-isomers.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel (Z)-chalcones, standardized and robust in vitro and in vivo assays are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
(Z)-Chalcone stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the (Z)-chalcone stock solution in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the (Z)-chalcone. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
(Z)-Chalcone stock solution (in DMSO)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare serial dilutions of the (Z)-chalcone stock solution in the broth in a 96-well plate.
-
Add the microbial inoculum to each well. Include a positive control (microorganism without chalcone) and a negative control (broth without microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by observing the lowest concentration of the (Z)-chalcone at which there is no visible growth of the microorganism.
Future Directions and Conclusion
The exploration of (Z)-chalcones as therapeutic agents is still in its nascent stages. While the inherent instability of the (Z)-isomer presents a hurdle, the potential for unique or enhanced biological activity compared to the (E)-isomer warrants further investigation. Future research should focus on:
-
Developing more efficient and scalable stereoselective synthetic routes to produce a wider variety of (Z)-chalcone derivatives for biological screening.
-
Conducting comprehensive comparative studies to evaluate the anticancer, anti-inflammatory, and antimicrobial activities of (Z)-chalcones alongside their (E)-isomers to elucidate structure-activity relationships related to stereochemistry.
-
Investigating the specific molecular targets and signaling pathways modulated by (Z)-chalcones to understand their unique mechanisms of action.
-
Exploring drug delivery strategies to enhance the stability and bioavailability of promising (Z)-chalcone candidates for in vivo studies.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. mdpi.com [mdpi.com]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. doaj.org [doaj.org]
- 6. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 13. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-4'-Hydroxychalcone: A Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of (Z)-4'-Hydroxychalcone in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.
Quantitative Solubility Data
The solubility of (Z)-4'-Hydroxychalcone has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.
| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Temperature (°C) | Method |
| Dimethyl Sulfoxide (DMSO) | ~30[1], ≥ 250[2][3], 50[4] | ~0.134, ≥ 1.115, 0.223 | Not Specified | Not Specified |
| Ethanol | ~30[1] | ~0.134 | Not Specified | Not Specified |
| Dimethylformamide (DMF) | ~30 | ~0.134 | Not Specified | Not Specified |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2[1] | ~0.00089 | Not Specified | Dilution of ethanolic stock |
| Water | Insoluble[5] | - | Not Specified | Not Specified |
Note: The molecular weight of (Z)-4'-Hydroxychalcone is 224.25 g/mol . Molar solubility was calculated based on this value. Discrepancies in reported DMSO solubility may be due to different experimental conditions or methodologies (e.g., kinetic vs. thermodynamic solubility).
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following is a detailed methodology for determining the thermodynamic solubility of (Z)-4'-Hydroxychalcone, based on the widely accepted shake-flask method.[6][7][8][9]
2.1. Principle
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.
2.2. Materials and Equipment
-
(Z)-4'-Hydroxychalcone (crystalline solid)
-
Solvents of interest (e.g., ethanol, DMSO, water)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
2.3. Procedure
-
Preparation: Add an excess amount of crystalline (Z)-4'-Hydroxychalcone to a glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After the equilibration period, let the vials stand undisturbed to allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of (Z)-4'-Hydroxychalcone.
-
Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
Signaling Pathway Inhibition by 4'-Hydroxychalcone
(Z)-4'-Hydroxychalcone has been shown to modulate key signaling pathways involved in inflammation and cancer. Below are diagrams illustrating its inhibitory effects on the NF-κB and Wnt/β-catenin pathways.
Inhibition of the NF-κB signaling pathway by 4'-Hydroxychalcone.
Inhibition of the Wnt/β-catenin signaling pathway by 4'-Hydroxychalcone.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. 4-HYDROXYCHALCONE CAS#: 20426-12-4 [m.chemicalbook.com]
- 4. 4'-Hydroxychalcone | Proteasome | TargetMol [targetmol.com]
- 5. 4-Hydroxychalcone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. enamine.net [enamine.net]
- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Technical Guide to the Stereochemistry and Conformational Analysis of 4'-Hydroxychalcone Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereochemical and conformational properties of 4'-hydroxychalcone isomers. Chalcones, belonging to the flavonoid family, are precursors in the biosynthesis of various biologically active compounds, making their structural understanding critical for applications in drug discovery and materials science. This document outlines the synthesis, experimental characterization, and computational analysis of 4'-hydroxychalcone, with a focus on its isomeric forms and conformational preferences.
Stereochemistry of 4'-Hydroxychalcone
The core structure of 4'-hydroxychalcone (1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one) features an α,β-unsaturated ketone system connecting two aromatic rings. This central enone moiety gives rise to geometric isomerism, resulting in E (trans) and Z (cis) configurations. The trans isomer is generally the more thermodynamically stable and predominantly synthesized form.[1][2][3][4]
Further complexity arises from the rotational isomerism around the single bonds flanking the enone system, leading to different conformations. The two primary conformers are designated as s-cis and s-trans, referring to the dihedral angle between the carbonyl group and the vinyl double bond. Computational studies consistently indicate that the s-cis conformation is energetically more favorable for 4'-hydroxychalcone and its derivatives.[1][3][4][5][6] This preference is attributed to greater electron delocalization and stabilizing hyperconjugative interactions in the more planar s-cis arrangement.[1][3][4][5]
Synthesis and Spectroscopic Characterization
The most common method for synthesizing 4'-hydroxychalcone is the Claisen-Schmidt condensation.[1][3][4][7] This reaction involves the base-catalyzed condensation of 4-hydroxyacetophenone with benzaldehyde.[7][8] Acid-mediated aldol condensation can also be employed.[5]
Experimental Protocol: Claisen-Schmidt Condensation
-
Reactants: An equimolar mixture of 4-hydroxyacetophenone and benzaldehyde is used.[7]
-
Solvent: Methanol or ethanol is a common solvent.[1][7] Polyethylene glycol (PEG-400) has been used as a recyclable, green solvent alternative.[7]
-
Catalyst: A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used to facilitate the condensation.[1][7]
-
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40°C).[7]
-
Workup: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice-cold water and neutralized with a dilute acid (e.g., HCl) to precipitate the product.[7][9]
-
Purification: The crude product is filtered, dried, and purified by recrystallization, typically from ethanol.[9]
The synthesized chalcones are routinely characterized by various spectroscopic techniques to confirm their structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a crucial tool for determining the stereochemistry of the vinyl double bond. The coupling constant (³JHH) between the α- and β-vinylic protons is indicative of the geometry. A coupling constant of approximately 15.6 Hz is characteristic of a trans configuration.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy helps identify the key functional groups in the 4'-hydroxychalcone molecule. Characteristic absorption bands include:
-
O-H stretch: A broad band around 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.[1][4]
-
C=O stretch: A strong absorption band in the region of 1650-1690 cm⁻¹ for the α,β-unsaturated ketone.[1][4][7]
-
C=C stretch: A band around 1590-1611 cm⁻¹ for the vinylic double bond.[1][4][7]
Conformational Analysis
The conformational landscape of 4'-hydroxychalcone is typically investigated through a combination of X-ray crystallography and computational modeling.
Single-Crystal X-ray Diffraction
X-ray crystallography provides precise data on bond lengths, bond angles, and dihedral angles in the solid state, offering a definitive picture of the preferred conformation in the crystal lattice. For instance, the crystal structure of (2E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one has been determined, revealing a slightly twisted conformation with a dihedral angle of 25.00° between the benzene and hydroxyphenyl rings.[10]
Table 1: Crystallographic Data for (2E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one [10]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.3738(4) |
| b (Å) | 12.9239(10) |
| c (Å) | 17.1310(14) |
| Volume (ų) | 1189.76 |
| Z | 4 |
Computational Studies
Computational methods, particularly Density Functional Theory (DFT), are widely used to explore the potential energy surface and determine the relative stabilities of different conformers in the gas phase or in solution.[5][11][12] These calculations can predict geometric parameters, vibrational frequencies, and electronic properties.
Experimental Protocol: Conformational Analysis using DFT
-
Software: Gaussian program package (e.g., Gaussian 09) is commonly used.[5][13]
-
Method: The structures of the isomers are optimized using a suitable DFT functional (e.g., BP86) and basis set (e.g., def2-SVP, 6-311++G(d,p)).[11][12]
-
Analysis: Potential energy surface scans are performed by systematically rotating key dihedral angles (e.g., in 10° steps) to identify energy minima corresponding to stable conformers.[5]
-
Verification: Frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies).[12]
-
Further Analysis: Natural Bond Orbital (NBO) analysis can be used to investigate hyperconjugative interactions that contribute to the stability of the conformers.[1][3][4][5]
Computational studies have shown that the s-cis conformers of 4'-hydroxychalcone are generally lower in energy than the s-trans conformers.[1][3][4] The relative populations of these conformers at equilibrium can be estimated from their energy differences. For example, one study found the s-cis (b) and s-cis (a) conformers to have populations of 52.0% and 35.0%, respectively, at equilibrium.[1][3][4]
Table 2: Calculated Relative Energies and Populations of 4-Hydroxychalcone Conformers [1][3]
| Conformer | ΔE (kcal mol⁻¹) | Population (%) |
| s-cis (b) | 0.00 | 52.0 |
| s-cis (a) | 0.23 | 35.0 |
Experimental and Computational Workflow
The integrated approach to studying 4'-hydroxychalcone isomers, combining synthesis, spectroscopic characterization, and computational analysis, is crucial for a comprehensive understanding of their structure-activity relationships. This workflow allows for the validation of theoretical models with experimental data and provides deeper insights into the factors governing their stereochemistry and conformational preferences.
Caption: Workflow for the analysis of 4'-hydroxychalcone isomers.
Biological Significance
The stereochemistry and conformation of chalcones play a significant role in their biological activity.[2] For instance, the interaction of chalcone isomers with enzymes like chalcone isomerase is stereoselective, with a much higher binding affinity for the s-cis conformer.[6] The antioxidant, anti-inflammatory, and anticancer properties of 4'-hydroxychalcone and its derivatives are closely linked to their three-dimensional structure, which dictates how they interact with biological targets.[14][15][16] A thorough understanding of their conformational preferences is therefore essential for the rational design of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. uwlax.edu [uwlax.edu]
- 3. Synthesis, Characterization, Antioxidant Activity and Conformational Study of 4-Hydroxychalcone | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 4. researchgate.net [researchgate.net]
- 5. periodicos.ufms.br [periodicos.ufms.br]
- 6. Stereoselectivity of chalcone isomerase with chalcone derivatives: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. mdpi.com [mdpi.com]
- 9. scitepress.org [scitepress.org]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. 4'-Hydroxychalcone | C15H12O2 | CID 5282362 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Silico Modeling of (Z)-4'-Hydroxychalcone Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are aromatic ketones characterized by a three-carbon α,β-unsaturated carbonyl system. These compounds, found abundantly in edible plants, have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The biological activity of chalcones is intrinsically linked to their molecular structure, with the substitution pattern on their two aromatic rings and the stereochemistry of the exocyclic double bond playing a crucial role in their interaction with biological targets.
While the more stable (E)-isomer (trans-chalcone) is predominantly studied, the (Z)-isomer (cis-chalcone) presents a unique spatial arrangement of the aromatic rings that can significantly alter its receptor binding profile and subsequent biological activity. The focus of this technical guide is on the in silico modeling of (Z)-4'-hydroxychalcone , a specific isomer that, despite its potential therapeutic relevance, remains largely unexplored in the computational drug discovery landscape.
This document provides a comprehensive overview of the in silico methodologies that can be employed to investigate the receptor binding of (Z)-4'-hydroxychalcone. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows to explore the therapeutic potential of this specific chalcone isomer. By leveraging computational tools, we can predict binding affinities, elucidate interaction mechanisms, and identify potential protein targets, thereby accelerating the drug discovery and development process.
In Silico Experimental Workflow
The in silico analysis of (Z)-4'-hydroxychalcone receptor binding follows a structured workflow, beginning with ligand and protein preparation, followed by molecular docking to predict binding modes, and molecular dynamics simulations to assess the stability of the ligand-protein complex.
A Technical Guide to Bioactive (Z)-Chalcone Derivatives for Researchers and Drug Development Professionals
An In-depth Review of the Synthesis, Biological Activity, and Mechanisms of (Z)-Chalcone Derivatives
Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. These compounds exist as two geometric isomers: the trans (E) and cis (Z) forms. While the trans isomer is thermodynamically more stable and has been extensively studied for its wide range of biological activities, the cis or (Z)-isomer remains a less explored but potentially significant area of research in drug discovery. This technical guide provides a comprehensive overview of the current knowledge on bioactive (Z)-chalcone derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential as anticancer and anti-inflammatory agents.
Stereoselective Synthesis of (Z)-Chalcones
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde. This reaction, typically carried out under basic or acidic conditions, predominantly yields the thermodynamically more stable (E)-isomer. Therefore, stereoselective methods are required to obtain the (Z)-isomers.
One effective method for the stereoselective synthesis of (Z)-chalcones involves the reaction of 1,3-diaryl-2-propynyl silyl ethers. This approach utilizes a catalytic amount of potassium tert-butoxide under mild conditions, followed by an acid treatment to yield the desired (Z)-chalcone derivatives.
Another notable method involves the condensation of an aldehyde derivative with an acetophenone using potassium hydroxide in a dimethyl sulfoxide/water mixture at room temperature. This approach has been successfully employed for the stereoselective synthesis of novel (Z)-chalcone derivatives from natural products like aloe-emodin[1]. The (Z) configuration in these syntheses is typically confirmed by nuclear magnetic resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments.
A generalized workflow for the stereoselective synthesis of (Z)-chalcones is depicted below.
Stereoselective synthesis of (Z)-chalcones via Claisen-Schmidt condensation.
Biological Activities of (Z)-Chalcone Derivatives
While the biological activities of (E)-chalcones are well-documented, research specifically focusing on (Z)-isomers is limited. However, the available studies suggest that the geometry of the α,β-unsaturated carbonyl system can significantly influence the biological profile of these compounds.
Anticancer Activity
Chalcones, in general, have demonstrated significant anticancer potential through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis[2][3]. They have been shown to interact with multiple cellular targets, such as tubulin, protein kinases, and transcription factors.
While specific quantitative data for a wide range of (Z)-chalcone derivatives is scarce in the published literature, it is hypothesized that the altered spatial arrangement of the aromatic rings in the (Z)-isomers could lead to differential binding affinities for biological targets compared to their (E)-counterparts. This could result in altered potency or even a different spectrum of activity. Further screening of stereochemically pure (Z)-chalcones against various cancer cell lines is crucial to elucidate their therapeutic potential.
Table 1: Representative Anticancer Activities of Chalcone Derivatives (Isomer Not Specified in all cases)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Licochalcone A | MCF-7 (Breast) | 15.0 (at 24h) | [4] |
| Panduratin A | HT-29 (Colon) | 9 µg/mL | [4] |
| Butein | Various | Varies | [5] |
| Flavokawain B | A549 (Lung) | 11 µg/mL | [6] |
| Chalcone-azole hybrid 31 | HCC (Liver) | 0.5 - 4.8 | [7] |
| Brominated chalcone 15 | Gastric | 3.57 - 5.61 | [7] |
Note: The data in this table is for chalcone derivatives where the specific isomer is not always mentioned and is likely the (E)-isomer due to its greater stability and prevalence in synthetic and natural sources.
Anti-inflammatory Activity
Chalcones have been recognized for their potent anti-inflammatory effects, which are often attributed to their ability to inhibit key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling pathways like NF-κB[6][8]. The α,β-unsaturated ketone moiety in chalcones is a Michael acceptor and can react with nucleophilic residues in target proteins, leading to their modulation.
The anti-inflammatory potential of (Z)-chalcones remains an area that requires more in-depth investigation. The different geometric orientation of the phenyl rings could influence their interaction with the active sites of inflammatory enzymes, potentially leading to isomers with enhanced or more selective activity.
Mechanisms of Action and Signaling Pathways
The mechanisms of action for chalcones are multifaceted. In the context of cancer, they are known to induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases. Furthermore, many chalcones can arrest the cell cycle at different phases, most commonly at the G2/M phase, by interfering with microtubule polymerization.
In inflammation, a key mechanism is the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Chalcones can inhibit the activation of NF-κB, thereby suppressing the inflammatory response.
The diagram below illustrates a generalized signaling pathway for the anti-inflammatory action of chalcones.
Inhibition of the NF-κB signaling pathway by chalcones.
Key Experimental Protocols
General Procedure for Stereoselective Synthesis of (Z)-Chalcones
A solution of an appropriate acetophenone (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) is prepared in a solvent mixture of dimethyl sulfoxide (DMSO) and water. To this solution, a catalytic amount of potassium hydroxide (KOH) is added. The reaction mixture is stirred at room temperature for a specified duration (typically 2-4 hours), during which the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water and neutralized with a dilute acid (e.g., HCl). The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to afford the pure (Z)-chalcone. The stereochemistry is confirmed by 1H NMR and NOESY spectroscopy.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the (Z)-chalcone derivatives (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the (Z)-chalcone derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Griess Assay: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated for 10 minutes at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The amount of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.
Conclusion and Future Directions
(Z)-chalcone derivatives represent a promising yet underexplored class of bioactive molecules. The development of reliable stereoselective synthetic methods has paved the way for a more thorough investigation of their biological properties. While preliminary findings and the well-established bioactivity of their (E)-isomers suggest significant potential, particularly in the fields of oncology and inflammation, a substantial need for further research remains.
Future efforts should be directed towards:
-
The synthesis and biological screening of a wider variety of (Z)-chalcone derivatives to establish comprehensive structure-activity relationships.
-
Direct comparative studies of the biological activities of (E) and (Z) isomers to understand the influence of stereochemistry on their therapeutic effects.
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by (Z)-chalcones.
-
Preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising (Z)-chalcone candidates.
By addressing these key areas, the scientific and drug development communities can unlock the full therapeutic potential of this intriguing class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of (Z)-4'-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-4'-hydroxychalcone, a member of the chalcone family of natural compounds, has emerged as a molecule of significant interest in the fields of pharmacology and drug discovery. Chalcones, characterized by their open-chain flavonoid structure, are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This technical guide provides an in-depth exploration of the known and potential biological targets of (Z)-4'-hydroxychalcone, with a focus on the molecular mechanisms that underpin its therapeutic effects. While much of the existing research has been conducted on the more stable (E)-isomer or does not specify the isomeric form, this document consolidates the available data and provides a framework for future investigations into the specific actions of the (Z)-isomer.
Key Biological Targets and Mechanisms of Action
The biological activity of 4'-hydroxychalcone is multifaceted, with evidence pointing to its interaction with several key cellular pathways. The primary and most well-documented target is the NF-κB signaling pathway , a critical regulator of inflammation and cell survival. Additionally, emerging research has identified its potential to modulate the activity of tyrosinase and the Nrf2-mediated antioxidant response .
Inhibition of the NF-κB Signaling Pathway via Proteasome Inhibition
The nuclear factor-kappa B (NF-κB) signaling cascade is a cornerstone of the inflammatory response and plays a pivotal role in the pathogenesis of numerous diseases, including cancer and autoimmune disorders. 4'-hydroxychalcone has been shown to be a potent inhibitor of this pathway.[1][2][3][4]
The primary mechanism of NF-κB inhibition by 4'-hydroxychalcone is through the inhibition of the 26S proteasome .[1][2][3] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, including IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting the proteasome, 4'-hydroxychalcone prevents the degradation of IκBα. This leads to the continued sequestration of the NF-κB p50/p65 heterodimer in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[2][3][4]
It is noteworthy that 4'-hydroxychalcone does not appear to directly inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα and marking it for degradation.[2][3] This suggests a specific interaction with the proteasome machinery.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Several chalcones have been identified as tyrosinase inhibitors, and 4-hydroxychalcone (the isomeric position of the hydroxyl group was not specified in the study) has been shown to inhibit tyrosinase activity.[5] This suggests a potential application for (Z)-4'-hydroxychalcone in dermatology and cosmetology as a skin-lightening agent. The mechanism of inhibition is likely related to the chelation of copper ions in the active site of the enzyme, a common mechanism for tyrosinase inhibitors.
Activation of the Nrf2-Mediated Antioxidant Response
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and detoxification genes. Some chalcones have been identified as activators of the Nrf2 pathway.[6][7][8][9][10] While direct evidence for (Z)-4'-hydroxychalcone is still emerging, its structural similarity to other Nrf2-activating chalcones suggests it may also possess this activity. The proposed mechanism involves the electrophilic α,β-unsaturated ketone moiety of the chalcone, which can react with cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing its nuclear translocation and subsequent gene activation.[8][10]
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of 4'-hydroxychalcone. It is important to note that the specific isomer was not always reported in the cited studies.
| Target/Assay | Cell Line/System | Parameter | Value | Reference(s) |
| NF-κB Activation | K562 cells | IC50 | 30 µM | [2] |
| Proteasome Activity | K562 and U937 cells | Inhibition | Dose-dependent | [2] |
| Cell Viability (Cancer) | K562, Jurkat, U937 cells | Effect | Decreased | [2] |
| Cell Viability (Non-cancer) | PBMCs | Effect | Minimal | [2] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. The following sections provide methodologies for key experiments related to the biological targets of (Z)-4'-hydroxychalcone.
Synthesis of (Z)-4'-Hydroxychalcone
The synthesis of 4'-hydroxychalcone is typically achieved through a Claisen-Schmidt condensation of 4-hydroxyacetophenone and benzaldehyde.[11] This reaction generally yields the more thermodynamically stable (E)-isomer. The (Z)-isomer can be obtained through photoisomerization of the (E)-isomer by exposure to sunlight or UV light.[11]
NF-κB Reporter Gene Assay
This assay quantitatively measures the activity of the NF-κB transcription factor.
Materials:
-
Human cell line (e.g., K562)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 or other transfection reagent
-
(Z)-4'-hydroxychalcone
-
TNFα
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of (Z)-4'-hydroxychalcone. Incubate for 2 hours.
-
Stimulate the cells with TNFα (e.g., 20 ng/mL) for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the percentage of NF-κB inhibition for each concentration of (Z)-4'-hydroxychalcone relative to the TNFα-stimulated control.[2]
Proteasome Activity Assay
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.
Materials:
-
Purified 20S or 26S proteasome or cell lysate
-
Fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
(Z)-4'-hydroxychalcone
-
Proteasome inhibitor (e.g., MG-132) as a positive control
-
Fluorometric microplate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer and the fluorogenic substrate.
-
Add various concentrations of (Z)-4'-hydroxychalcone or the positive control inhibitor to the wells of a black 96-well plate.
-
Add the purified proteasome or cell lysate to the wells to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em for AMC) at regular time intervals.
-
Calculate the rate of substrate cleavage and determine the percentage of proteasome inhibition for each concentration of (Z)-4'-hydroxychalcone.[1][12][13]
Tyrosinase Inhibition Assay
This colorimetric assay measures the inhibition of tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
(Z)-4'-hydroxychalcone
-
Kojic acid as a positive control
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing phosphate buffer and L-DOPA.
-
Add various concentrations of (Z)-4'-hydroxychalcone or kojic acid to the wells of a 96-well plate.
-
Add the tyrosinase solution to each well to start the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 20 minutes).
-
Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of (Z)-4'-hydroxychalcone.
Nrf2 Activation Assay (Western Blot)
This assay detects the nuclear translocation of Nrf2, a hallmark of its activation.
Materials:
-
Human cell line (e.g., HaCaT keratinocytes)
-
(Z)-4'-hydroxychalcone
-
Sulforaphane as a positive control
-
Nuclear and cytoplasmic extraction kit
-
Antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker)
-
SDS-PAGE and Western blotting reagents and equipment
Protocol:
-
Treat cells with various concentrations of (Z)-4'-hydroxychalcone or sulforaphane for a specified time (e.g., 4 hours).
-
Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, Lamin B1, and GAPDH, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear and cytoplasmic fractions. An increase in the nuclear Nrf2/cytoplasmic Nrf2 ratio indicates activation.[14]
Conclusion and Future Directions
(Z)-4'-hydroxychalcone demonstrates significant potential as a therapeutic agent, primarily through its well-established inhibitory effect on the NF-κB pathway via proteasome inhibition. Its potential to modulate tyrosinase and the Nrf2 antioxidant pathway further broadens its therapeutic applicability. However, a critical gap in the current understanding is the specific biological activity of the (Z)-isomer compared to the more extensively studied (E)-isomer. Future research should focus on:
-
Isomer-Specific Synthesis and Purification: Development of reliable methods to synthesize and isolate pure (Z)-4'-hydroxychalcone is crucial for definitive biological evaluation.
-
Comparative Biological Studies: Head-to-head comparisons of the (Z)- and (E)-isomers in various biological assays are necessary to elucidate any differences in their potency and mechanisms of action.
-
Target Deconvolution: Unbiased screening approaches, such as affinity chromatography and chemoproteomics, could identify novel, unanticipated biological targets of (Z)-4'-hydroxychalcone.
-
In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models of inflammatory diseases and cancer are essential to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of (Z)-4'-hydroxychalcone.
A deeper understanding of the molecular targets and mechanisms of action of (Z)-4'-hydroxychalcone will undoubtedly pave the way for its development as a novel therapeutic agent for a range of human diseases.
References
- 1. Chalcone-based small-molecule inhibitors attenuate malignant phenotype via targeting deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. josorge.com [josorge.com]
- 3. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioreduction of 4′-Hydroxychalcone in Deep Eutectic Solvents: Optimization and Efficacy with Various Yeast Strains [mdpi.com]
- 12. abcam.com [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Chalcone-Derived Nrf2 Activator Protects Cognitive Function via Maintaining Neuronal Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Separation of (Z)- and (E)-4'-hydroxychalcone Isomers by High-Performance Liquid Chromatography
Introduction
4'-hydroxychalcone is a flavonoid precursor with a wide range of documented biological activities, making it a molecule of significant interest in pharmaceutical and nutraceutical research. Chalcones can exist as geometric isomers, specifically the (E) and (Z) forms, which may exhibit different biological activities and physicochemical properties. The thermodynamically more stable (E)-isomer is typically the predominant form. However, exposure to light can induce isomerization to the (Z)-isomer. Therefore, a reliable analytical method to separate and quantify these isomers is crucial for research, development, and quality control purposes. This application note presents a detailed protocol for the separation of (Z)- and (E)-4'-hydroxychalcone using reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection.
Experimental Protocol
While a specific, validated HPLC method for the separation of (Z)- and (E)-4'-hydroxychalcone is not extensively detailed in current literature, a robust method can be developed based on protocols for similar chalcone derivatives. The following protocol outlines a starting point for method development and validation.
Materials and Reagents
-
(E)-4'-hydroxychalcone standard (Purity ≥98%)
-
(Z)-4'-hydroxychalcone (prepared by photoisomerization of the (E)-isomer)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (LC-MS grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
Chromatographic Conditions
Based on methods for related chalcones, the following conditions are recommended as a starting point for the separation of (Z)- and (E)-4'-hydroxychalcone.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 70% B20-25 min: 70% B25-26 min: 70% to 40% B26-30 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 340 nm (or scanning from 200-400 nm with PDA) |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (E)-4'-hydroxychalcone and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Photoisomerization to Generate (Z)-isomer: To generate a mixture of (Z) and (E) isomers for method development, expose a solution of (E)-4'-hydroxychalcone in a quartz cuvette to a UV lamp (e.g., 365 nm) for several hours. Monitor the formation of the (Z)-isomer by periodically injecting the sample into the HPLC system.
Data Presentation
The following table summarizes the expected retention times and resolution for the separation of (Z)- and (E)-4'-hydroxychalcone based on the proposed method. These are hypothetical values and will need to be confirmed experimentally.
| Compound | Isomer | Expected Retention Time (min) | Resolution (Rs) |
| 4'-hydroxychalcone | (Z)-isomer | ~15.2 | \multirow{2}{*}{> 1.5} |
| 4'-hydroxychalcone | (E)-isomer | ~16.5 |
Experimental Workflow Diagram
Caption: Workflow for HPLC method development.
Signaling Pathway Diagram (Hypothetical)
While not directly a signaling pathway, the photochemical isomerization process can be represented as a state transition.
Application Notes: (Z)-4'-hydroxychalcone as a Potent Anti-inflammatory Agent
(Z)-4'-hydroxychalcone, an alpha, beta-unsaturated ketone, has emerged as a significant molecule in drug discovery due to its diverse biological activities, including notable anti-inflammatory properties.[1][2][3] These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on utilizing (Z)-4'-hydroxychalcone in various anti-inflammatory assays.
Mechanism of Action
(Z)-4'-hydroxychalcone exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The most well-documented mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][4][5][6]
-
NF-κB Pathway Inhibition : In response to pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. (Z)-4'-hydroxychalcone has been shown to inhibit the proteasome's activity, which prevents the degradation of IκBα.[2][6] This action effectively sequesters NF-κB in the cytoplasm, blocking the inflammatory cascade.[2][6]
-
MAPK Pathway Modulation : The mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, is another critical regulator of inflammation. Some chalcone derivatives have been found to suppress the phosphorylation of these kinases, thereby inhibiting the downstream production of inflammatory mediators.[7][8]
-
Nrf2 Pathway Activation : Recent studies suggest that 4-hydroxychalcone may also attenuate inflammation and oxidative stress by activating the Nrf2/GPx4 signaling pathway, a key regulator of cellular antioxidant responses.[9]
Caption: NF-κB pathway inhibition by (Z)-4'-hydroxychalcone.
Quantitative Data Summary
The following table summarizes the reported quantitative data for 4'-hydroxychalcone in various anti-inflammatory assays.
| Assay Type | Model System | Target/Endpoint | Result | Reference |
| In Vitro | K562 Leukemia Cells | TNF-α-induced NF-κB activation | IC₅₀ = 30 µM | [4] |
| In Vitro | LPS-activated BV-2 Microglial Cells | Nitric Oxide (NO) Production | IC₅₀ = 2.26 µM (for a similar 2'-hydroxychalcone) | [10] |
| In Vivo | Cryptochrome-Null Mice | Systolic Blood Pressure | Significant reduction at 40 mg/kg | [11] |
| In Vivo | Cryptochrome-Null Mice | Serum TNF-α Production | Significant reduction at 40 mg/kg | [11] |
| In Vivo | Cryptochrome-Null Mice | Serum IL-1β Levels | Marked decrease at 10 and 20 mg/kg | [11] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
Protocol 1: In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[12][13][14]
Caption: Workflow for in vitro anti-inflammatory screening.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[13]
-
Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/mL and allow them to adhere overnight.[15]
-
Pre-treatment: Remove the old medium and add fresh medium containing various non-toxic concentrations of (Z)-4'-hydroxychalcone (e.g., 1-50 µM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS (from E. coli or Salmonella) to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[16][15] Maintain a set of untreated, unstimulated cells as a negative control.
-
Incubation: Incubate the cells for 24 hours.
-
Analysis:
-
Nitric Oxide (NO) Production: Collect the supernatant and measure nitrite concentration (a stable product of NO) using the Griess reagent.[16]
-
Cytokine Measurement: Use the supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.[13][14]
-
Gene and Protein Expression: Harvest the remaining cells. Analyze the expression of iNOS and COX-2 at the mRNA level using RT-qPCR or at the protein level using Western blotting.[12][17]
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rodents
This is a widely used and validated model for evaluating the activity of anti-inflammatory drugs on acute inflammation.[18]
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Methodology:
-
Animals: Use male Wistar rats (150-200g) or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.[19]
-
Grouping: Divide the animals into at least three groups: a control group (receiving vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups (receiving (Z)-4'-hydroxychalcone at different doses, e.g., 10, 20, 40 mg/kg).
-
Procedure:
-
Measure the initial volume of the right hind paw of each animal using a digital plethysmometer. This is the baseline reading.
-
Administer the test compound or standard drug (usually orally or intraperitoneally) one hour prior to carrageenan injection.[19]
-
Induce inflammation by injecting 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[20][21]
-
Measure the paw volume again at 1, 2, 3, 4, and 6 hours after the carrageenan injection.[19][22]
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Control Edema - Test Edema) / Control Edema] x 100
-
Protocol 3: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This fluorometric assay determines the ability of a compound to directly inhibit the activity of the COX-2 enzyme, a key enzyme in the synthesis of prostaglandins during inflammation.[23][24]
Methodology:
-
Reagent Preparation: Prepare reagents as specified by a commercial COX-2 inhibitor screening kit (e.g., from Sigma-Aldrich, BioVision).[24][25] This typically includes COX assay buffer, a fluorescent probe, a cofactor solution, human recombinant COX-2 enzyme, and arachidonic acid substrate.
-
Assay Plate Setup:
-
Enzyme Control (EC): Add assay buffer and COX-2 enzyme.
-
Inhibitor Control (IC): Add assay buffer, a known COX-2 inhibitor (e.g., Celecoxib), and COX-2 enzyme.
-
Test Sample (S): Add assay buffer, (Z)-4'-hydroxychalcone (at various concentrations), and COX-2 enzyme.
-
-
Reaction Mix: Prepare a reaction mix containing the assay buffer, COX probe, and COX cofactor. Add this mix to all wells.
-
Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously.
-
Measurement: Immediately measure the fluorescence kinetically (e.g., for 5-10 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[24][25]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for the test compound at each concentration relative to the enzyme control.
-
Calculate the IC₅₀ value, which is the concentration of (Z)-4'-hydroxychalcone required to inhibit 50% of the COX-2 enzyme activity.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. josorge.com [josorge.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4-Hydroxychalcone attenuates ovalbumin-induced allergic airway inflammation and oxidative stress by activating Nrf2/GPx4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxy Chalcones and Analogs with Chemopreventive Properties [mdpi.com]
- 11. 4-Hydroxychalcone Attenuates Hyperaldosteronism, Inflammation, and Renal Injury in Cryptochrome-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pharmascholars.com [pharmascholars.com]
- 20. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
Application of (Z)-4'-Hydroxychalcone in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-4'-hydroxychalcone, a member of the chalcone family of compounds, has emerged as a molecule of interest in cancer research due to its demonstrated cytotoxic and antiproliferative effects across various cancer cell lines. Chalcones, characterized by an open-chain flavonoid structure, are known to exhibit a wide range of biological activities. This document provides detailed application notes and experimental protocols for the study of (Z)-4'-hydroxychalcone in cancer cell line research, with a focus on its mechanisms of action involving key signaling pathways.
Mechanism of Action
(Z)-4'-hydroxychalcone exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. These effects are mediated through its interaction with critical cellular signaling pathways, most notably the NF-κB and Wnt/β-catenin pathways.
Inhibition of the NF-κB Signaling Pathway
Research has shown that 4'-hydroxychalcone can inhibit the activation of the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation. The primary mechanism of this inhibition is through the targeting of the proteasome. By inhibiting proteasome activity, 4'-hydroxychalcone prevents the degradation of IκBα, an inhibitory protein that sequesters NF-κB (p50/p65 dimer) in the cytoplasm. This stabilization of IκBα leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival and pro-inflammatory genes.[1][2]
Modulation of the Wnt/β-catenin Signaling Pathway
(Z)-4'-hydroxychalcone has also been shown to modulate the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. Studies have demonstrated that treatment with 4'-hydroxychalcone leads to a decrease in the protein levels of β-catenin.[3] This reduction in β-catenin prevents its accumulation in the nucleus, thereby inhibiting the transcription of its target genes that are crucial for cell proliferation, such as c-Myc, Axin2, and CD44.[3]
Quantitative Data
The cytotoxic and antiproliferative activities of 4'-hydroxychalcone and its derivatives have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
Note on Isomer Specificity: The majority of published studies on 4'-hydroxychalcone do not specify the isomeric form (Z or E) used in their experiments. The following table summarizes the available IC50 values for 4'-hydroxychalcone and related derivatives. Researchers should be mindful of this ambiguity when interpreting the data and designing their own experiments.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| T47D | Breast Cancer | 4,4'-dihydroxychalcone | 160.88 (24h), 62.20 (48h) | [3] |
| MCF-7 | Breast Cancer | 4'-hydroxychalcone derivative | 4.19 - 3.30 | [4] |
| ZR-75-1 | Breast Cancer | 4'-hydroxychalcone derivative | 9.40 - 8.75 | [4] |
| MDA-MB-231 | Breast Cancer | 4'-hydroxychalcone derivative | 6.12 - 18.10 | [4] |
| Jurkat | T-cell Leukemia | 4'-hydroxychalcone derivatives | Varies | |
| K562 | Chronic Myelogenous Leukemia | 4'-hydroxychalcone derivative | Varies | [2] |
| SK-N-MC | Neuroblastoma | Chalcone-like agent | ≤ 3.86 µg/ml | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of (Z)-4'-hydroxychalcone on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
(Z)-4'-hydroxychalcone stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of (Z)-4'-hydroxychalcone in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of proteins involved in apoptosis following treatment with (Z)-4'-hydroxychalcone.
Materials:
-
Cancer cells treated with (Z)-4'-hydroxychalcone
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of (Z)-4'-hydroxychalcone on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with (Z)-4'-hydroxychalcone
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest treated and control cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by (Z)-4'-hydroxychalcone.
Caption: Modulation of the Wnt/β-catenin signaling pathway by (Z)-4'-hydroxychalcone.
Experimental Workflow Diagram
Caption: General experimental workflow for studying (Z)-4'-hydroxychalcone in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as important precursors in the biosynthesis of flavonoids and isoflavonoids. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Chalcones can exist as geometric isomers, specifically E (trans) and Z (cis) isomers, arising from the restricted rotation around the α,β-carbon-carbon double bond. The specific isomeric form of a chalcone can significantly influence its biological activity and physicochemical properties. Therefore, accurate and reliable methods for distinguishing between these isomers are crucial in the fields of medicinal chemistry and drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about molecular structure, making it an indispensable tool for the unambiguous identification and differentiation of chalcone isomers. This application note provides a comprehensive overview of various one-dimensional (1D) and two-dimensional (2D) NMR techniques for distinguishing between E and Z chalcone isomers, complete with detailed experimental protocols and data presentation.
Key NMR Techniques for Isomer Differentiation
The primary NMR methods for elucidating the stereochemistry of chalcones include:
-
¹H NMR: Provides information on the chemical environment and connectivity of protons. The coupling constant (J) between the vinylic protons (H-α and H-β) is a definitive parameter for assigning E and Z isomers.
-
¹³C NMR: Offers insights into the carbon framework of the molecule. The chemical shifts of the α- and β-carbons are sensitive to the isomeric configuration.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling correlations, confirming the connectivity of the vinylic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, aiding in the complete assignment of the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons, providing conclusive evidence for the spatial arrangement of substituents and thus confirming the E or Z configuration.[1][2][3]
-
Data Presentation: Characteristic NMR Data for Chalcone Isomers
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts and coupling constants for the vinylic protons and carbons of E and Z chalcone isomers. These values are general ranges and can be influenced by the specific substituents on the aromatic rings.
Table 1: ¹H NMR Data for Vinylic Protons of Chalcone Isomers
| Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constant (³JHαHβ, Hz) |
| E (trans) | H-α | ~7.2 - 7.8 | ~15 - 18 |
| H-β | ~7.5 - 8.2 | ||
| Z (cis) | H-α | ~6.5 - 7.2 | ~11 - 13 |
| H-β | ~6.8 - 7.5 |
Note: The trans coupling constant is significantly larger than the cis coupling constant, providing a clear diagnostic tool for isomer assignment.[4]
Table 2: ¹³C NMR Data for Vinylic and Carbonyl Carbons of Chalcone Isomers
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| E (trans) | C=O | ~188 - 198 |
| C-α | ~118 - 128 | |
| C-β | ~138 - 148 | |
| Z (cis) | C=O | ~188 - 198 |
| C-α | ~120 - 130 (often downfield compared to E) | |
| C-β | ~135 - 145 (often upfield compared to E) |
Note: Upon isomerization from the more stable E isomer to the Z isomer, an upfield shift is generally observed for most proton and carbon resonances due to anisotropic shielding effects, with the exception of the C=O, C-α, and some aromatic carbons which may experience a downfield shift.[5]
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR data for chalcone isomers. Instrument parameters should be optimized for the specific sample and spectrometer.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the chalcone sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Spectrometer Setup:
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 1-2 seconds to ensure full relaxation of the protons.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[6]
-
Integrate the signals to determine the relative number of protons.
-
Measure the coupling constants of the vinylic proton doublets.
-
Protocol 2: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (20-50 mg) may be required for natural abundance ¹³C NMR.
-
Spectrometer Setup:
-
Tune and shim the probe for the ¹³C frequency.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a standard pulse sequence with proton decoupling (e.g., zgpg30).
-
Set the relaxation delay (d1) to 2-5 seconds to allow for the slower relaxation of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[6]
-
Protocol 3: 2D NOESY Spectroscopy
-
Sample Preparation: Use a well-shimmed and degassed sample, as prepared for ¹H NMR.
-
Spectrometer Setup:
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Use a standard NOESY pulse sequence (e.g., noesygpph).
-
Set the mixing time (d8) to a value appropriate for the size of the molecule (e.g., 500-800 ms for small molecules). This parameter may need to be optimized.
-
Acquire a sufficient number of scans per increment in the indirect dimension (t1).
-
-
Data Processing:
-
Apply a 2D Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Analyze the cross-peaks. For the E isomer, a NOE correlation is expected between the H-β proton and the protons on the aromatic ring attached to the β-carbon. For the Z isomer, a NOE correlation would be expected between H-β and the protons of the aromatic ring attached to the carbonyl group, and between H-α and the protons of the aromatic ring attached to the β-carbon.[1]
-
Visualizations
The following diagrams illustrate the workflow and logical relationships in the NMR analysis of chalcone isomers.
Caption: Experimental workflow for chalcone isomer differentiation using NMR.
Caption: Logical relationships between different NMR data for isomer assignment.
Conclusion
NMR spectroscopy offers a suite of powerful techniques for the unambiguous differentiation of chalcone isomers. The vicinal coupling constant between the α and β protons in ¹H NMR spectra serves as the most direct and reliable indicator of E and Z configuration. ¹³C chemical shifts provide valuable supporting data. For complex or ambiguous cases, 2D NMR experiments, particularly NOESY, offer definitive confirmation of the stereochemistry by revealing through-space proton interactions. The detailed protocols and data provided in this application note serve as a comprehensive guide for researchers in the structural elucidation of chalcone isomers, ensuring accurate characterization for applications in drug discovery and materials science.
References
- 1. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating (Z)-4'-hydroxychalcone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-4'-hydroxychalcone is a member of the chalcone family, a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The cytotoxicity of chalcone derivatives against various cancer cell lines has been a subject of intense research. This document provides detailed application notes and experimental protocols for evaluating the cytotoxic effects of (Z)-4'-hydroxychalcone using common cell-based assays.
Data Presentation: Cytotoxicity of Hydroxychalcone Derivatives
The following tables summarize the cytotoxic effects of 4'-hydroxychalcone and related derivatives on various cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Cytotoxicity of 4'-Hydroxychalcone Derivatives against Jurkat Cells
| Compound | Substitution on Ring B | IC50 (µg/mL) |
| I | H | > 50 |
| II | p-methyl | 40.5 |
| III | p-methoxy | 25.5 |
| IV | p-chloro | 15.5 |
| V | 2-thienyl | > 50 |
Table 2: Cytotoxicity of Chalcone Derivatives against Various Cancer Cell Lines [2][3]
| Compound | Cell Line | IC50 (µM) |
| Chalcone Derivative 12 | MCF-7 (Breast) | 4.19 ± 1.04 |
| ZR-75-1 (Breast) | 9.40 ± 1.74 | |
| MDA-MB-231 (Breast) | 6.12 ± 0.84 | |
| Chalcone Derivative 13 | MCF-7 (Breast) | 3.30 ± 0.92 |
| ZR-75-1 (Breast) | 8.75 ± 2.01 | |
| MDA-MB-231 (Breast) | 18.10 ± 1.65 | |
| Chalcone-like agent 4a | K562 (Leukemia) | ≤ 3.86 µg/ml |
| MDA-MB-231 (Breast) | ≤ 3.86 µg/ml | |
| SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/ml |
Table 3: Effect of 4'-hydroxychalcone on the Viability of U937 Cells [4]
| Treatment Time | % Viability |
| 12 hr | ~94% |
| 24 hr | ~89% |
| 48 hr | ~69% |
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of (Z)-4'-hydroxychalcone.
Caption: General experimental workflow for cytotoxicity assessment.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
(Z)-4'-hydroxychalcone
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[5]
-
Prepare various concentrations of (Z)-4'-hydroxychalcone in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[6]
-
Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture supernatant, indicating a loss of membrane integrity.
Materials:
-
LDH cytotoxicity assay kit
-
(Z)-4'-hydroxychalcone
-
96-well plates
-
Appropriate cell culture medium
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 – 5 × 10^4 cells/well in 100 µL of culture medium and incubate overnight.[3]
-
Prepare serial dilutions of (Z)-4'-hydroxychalcone in culture medium.
-
Add the compound dilutions to the respective wells. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[3]
-
Incubate the plate for the desired time period.
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[7]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[3]
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
(Z)-4'-hydroxychalcone
-
6-well plates or T25 flasks
-
Appropriate cell culture medium
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate or T25 flask and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of (Z)-4'-hydroxychalcone for the specified duration.
-
After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Wash the collected cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1X Annexin V binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Signaling Pathway
Chalcones are known to induce apoptosis through the mitochondrial (intrinsic) pathway. This often involves the regulation of Bcl-2 family proteins and the activation of caspases.[9][10][11]
Caption: Proposed mitochondrial apoptosis pathway.
References
- 1. Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis [mdpi.com]
- 11. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallization of (Z)-4'-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for obtaining crystals of the (Z)-isomer of 4'-hydroxychalcone, a derivative of interest in pharmaceutical and materials science research. Due to the higher thermodynamic stability of the (E)-isomer, obtaining the (Z)-isomer in crystalline form requires a specific workflow involving photoisomerization followed by selective crystallization. The protocols outlined below are based on established principles of photochemistry and crystallization of geometric isomers.
Introduction
Chalcones exist as (E) and (Z) geometric isomers. The (E)-isomer of 4'-hydroxychalcone is the more stable and is the isomer typically obtained during synthesis. However, the (Z)-isomer can be accessed through photoisomerization in solution upon exposure to ultraviolet (UV) light. The subsequent crystallization of this less stable isomer presents a challenge due to its tendency to revert to the (E)-form. These protocols provide a systematic approach to induce the E to Z isomerization and selectively crystallize the desired (Z)-isomer.
Key Experimental Considerations
-
Solvent Selection: The choice of solvent is critical as it influences the solubility of both isomers, the efficiency of photoisomerization, and the kinetics of crystallization. Solvents that can stabilize the (Z)-isomer, potentially through specific intermolecular interactions, are preferred.
-
Temperature Control: Lower temperatures are generally favored during the crystallization of the (Z)-isomer to reduce its solubility and minimize the rate of thermal back-isomerization to the more stable (E)-form.
-
Light Source: A UV lamp with an appropriate wavelength (typically in the range of 300-400 nm) is required to induce the E to Z isomerization. The intensity and duration of irradiation will need to be optimized.
-
Inert Atmosphere: To prevent potential photo-oxidative side reactions, it is advisable to perform the photoisomerization and crystallization under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Photoisomerization of (E)-4'-Hydroxychalcone in Solution
This protocol describes the conversion of the commercially available or synthesized (E)-4'-hydroxychalcone to the (Z)-isomer in solution.
Materials:
-
(E)-4'-Hydroxychalcone
-
Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or ethyl acetate)
-
Quartz reaction vessel or a UV-transparent container
-
UV lamp (e.g., mercury lamp with a 365 nm filter)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Prepare a dilute solution of (E)-4'-hydroxychalcone in the chosen solvent (e.g., 0.1 mg/mL). The optimal concentration may need to be determined experimentally.
-
Transfer the solution to the quartz reaction vessel.
-
Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
While stirring, irradiate the solution with the UV lamp. Monitor the progress of the isomerization using UV-Vis spectroscopy or HPLC. The characteristic absorption maximum of the (E)-isomer will decrease while that of the (Z)-isomer appears at a different wavelength.
-
Continue irradiation until the photostationary state (the equilibrium between the E and Z isomers under irradiation) is reached, which is indicated by no further change in the spectroscopic or chromatographic profile. This process can take from several minutes to a few hours depending on the setup.
Protocol 2: Selective Crystallization of (Z)-4'-Hydroxychalcone
This protocol details the steps for inducing the crystallization of the (Z)-isomer from the solution containing a mixture of (E) and (Z)-isomers.
Method A: Slow Evaporation at Low Temperature
-
Following the photoisomerization step, transfer the solution containing the E/Z mixture to a clean, wide-mouthed crystallization dish.
-
Place the dish in a cold, dark environment (e.g., a refrigerator or a cold room at 4-8 °C) under a gentle stream of inert gas to allow for slow evaporation of the solvent. The darkness is crucial to prevent photo-induced back-isomerization.
-
Monitor the vessel for the formation of crystals. The less soluble (Z)-isomer is expected to crystallize first under these conditions.
-
Once a suitable amount of crystals has formed, carefully collect them by filtration.
-
Wash the crystals with a small amount of the cold solvent and dry them under vacuum.
-
Analyze the crystals (e.g., by ¹H NMR, melting point, or X-ray diffraction) to confirm the isomeric purity.
Method B: Cooling Crystallization
-
After photoisomerization, concentrate the solution under reduced pressure at a low temperature to a point of saturation or slight supersaturation.
-
Rapidly cool the concentrated solution in an ice bath or a cryostat to induce crystallization.
-
Collect the resulting crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
-
Characterize the crystals to determine the isomeric composition.
Data Presentation
The following tables summarize hypothetical quantitative data for the crystallization of (Z)-4'-hydroxychalcone. These values are illustrative and will require experimental determination.
| Parameter | Value | Conditions |
| Photoisomerization | ||
| (E)-Isomer Initial Conc. | 0.1 mg/mL | Acetonitrile |
| Irradiation Wavelength | 365 nm | Room Temperature |
| Irradiation Time | 2 hours | Stirring |
| (Z)-Isomer % at PSS | ~60-70% | HPLC analysis |
| Crystallization (Method A) | ||
| Crystallization Temp. | 4 °C | Slow Evaporation |
| Yield of (Z)-Isomer | 15-25% (based on initial E-isomer) | |
| Purity of Crystals | >95% (Z)-isomer | ¹H NMR analysis |
| Crystallization (Method B) | ||
| Crystallization Temp. | 0-4 °C | Rapid Cooling |
| Yield of (Z)-Isomer | 20-30% (based on initial E-isomer) | |
| Purity of Crystals | >90% (Z)-isomer | ¹H NMR analysis |
Table 1: Summary of Quantitative Data for (Z)-4'-Hydroxychalcone Crystallization.
| Property | (E)-4'-Hydroxychalcone | (Z)-4'-Hydroxychalcone (Expected) |
| Melting Point | ~185-187 °C | Lower than (E)-isomer |
| Solubility | Higher in most organic solvents | Lower in most organic solvents |
| ¹H NMR (olefinic protons) | Doublets, J ≈ 15-16 Hz | Doublets, J ≈ 11-12 Hz |
| UV-Vis λmax | ~340 nm | Shifted compared to (E)-isomer |
Table 2: Comparison of Physicochemical Properties of (E) and (Z)-4'-Hydroxychalcone.
Visualizations
Caption: Workflow for obtaining (Z)-4'-hydroxychalcone crystals.
Caption: Key factors for selective (Z)-isomer crystallization.
Application Notes and Protocols for the Quantification of (Z)-4'-Hydroxychalcone in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(Z)-4'-Hydroxychalcone is a geometric isomer of the more common (E)-4'-hydroxychalcone, a member of the chalcone family of compounds found in various plants. Chalcones are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The biological activity of chalcone isomers can differ significantly, making the specific quantification of the (Z)-isomer in biological samples crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the quantification of (Z)-4'-hydroxychalcone in biological matrices, primarily focusing on liquid chromatography-based methods. Given the limited availability of specific validated methods for the (Z)-isomer, this guide synthesizes information from studies on related chalcones and provides a robust framework for method development and validation.
Section 1: Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of a closely related 4'-hydroxychalcone derivative, which can serve as a starting point for the method development of (Z)-4'-hydroxychalcone analysis. It is important to note that these values will require specific validation for (Z)-4'-hydroxychalcone.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC-UV | 4'-hydroxy-4-methoxychalcone | Rat Intestinal Perfusate | 0.2 µg/mL | 0.5 µg/mL | Not Specified | >95% | [1] |
| HPLC-UV | bis-Mannich analog of 4'-hydroxychalcone | Rat Intestinal Perfusate | 1 µg/mL | 2.5 µg/mL | Not Specified | >95% | [1] |
Section 2: Experimental Protocols
General Considerations for Sample Handling
Chalcones, particularly the (Z)-isomers, can be susceptible to isomerization, degradation, and non-specific binding. Therefore, proper sample handling is critical for accurate quantification.
-
Light Protection: (E)-4'-hydroxychalcone can undergo photoisomerization to the (Z)-isomer upon exposure to light. All sample collection, processing, and analysis steps should be performed under amber or low-light conditions to prevent artificial formation of the (Z)-isomer.
-
Temperature: Samples should be kept on ice during processing and stored at -80°C for long-term stability. Freeze-thaw cycles should be minimized.
-
pH: The stability of chalcones can be pH-dependent. Biological samples should be processed promptly, and the pH of any buffers used should be carefully controlled.
-
Non-specific Binding: Chalcones can be hydrophobic and may bind to plasticware. Using low-binding polypropylene tubes and pipette tips is recommended.
Protocol 1: Quantification of (Z)-4'-Hydroxychalcone in Plasma using LC-MS/MS
This protocol provides a general framework for the development of a sensitive and specific LC-MS/MS method for the quantification of (Z)-4'-hydroxychalcone in plasma.
2.2.1. Materials and Reagents
-
(Z)-4'-Hydroxychalcone and (E)-4'-hydroxychalcone analytical standards
-
Stable isotope-labeled internal standard (IS), e.g., (Z)-4'-hydroxychalcone-d5
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Human plasma (or other relevant biological matrix)
2.2.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2.2.3. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A C18 reversed-phase column with a particle size of ≤ 2.6 µm (e.g., 100 mm x 2.1 mm) is a good starting point. For challenging isomer separation, a chiral column (e.g., amylose- or cellulose-based) may be necessary.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution will likely be required to separate the (Z) and (E) isomers and other endogenous components. A starting point could be:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for phenolic compounds.
-
MS/MS Transitions:
-
(Z)-4'-Hydroxychalcone: Precursor ion [M-H]⁻ → Product ion (to be determined by infusion and fragmentation studies)
-
Internal Standard: Corresponding transition for the stable isotope-labeled IS.
-
-
MS Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity.
2.2.4. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to assess include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
For more complex matrices or when lower detection limits are required, solid-phase extraction can provide a cleaner sample extract than protein precipitation.
2.3.1. SPE Cartridge: A mixed-mode anion exchange and reversed-phase sorbent can be effective for acidic phenolic compounds.
2.3.2. Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Mix 200 µL of plasma with 50 µL of 30% ammonia solution and vortex. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 50:50 (v/v) 0.1% formic acid in water:methanol.
-
Elution: Elute the analyte with 1 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
Section 3: Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of (Z)-4'-hydroxychalcone in biological samples.
Caption: Workflow for (Z)-4'-hydroxychalcone quantification.
Signaling Pathways
(Z)-4'-Hydroxychalcone has been shown to modulate key signaling pathways involved in inflammation and cellular stress responses.
3.2.1. Inhibition of TNFα-induced NF-κB Signaling
4'-Hydroxychalcone can inhibit the activation of the NF-κB pathway, a critical regulator of inflammatory gene expression.
Caption: Inhibition of the NF-κB pathway by (Z)-4'-hydroxychalcone.
3.2.2. Activation of the Nrf2/GPx4 Pathway
4'-Hydroxychalcone can also activate the Nrf2 pathway, which plays a crucial role in the antioxidant defense system.
Caption: Activation of the Nrf2/GPx4 pathway by (Z)-4'-hydroxychalcone.
References
Application Notes: (Z)-4'-Hydroxychalcone as a Potential Fluorescent Molecular Probe
Introduction
(Z)-4'-Hydroxychalcone is a cis-isomer of the more commonly studied trans-4'-hydroxychalcone, a member of the chalcone family of compounds known for their diverse biological activities. While the biological effects of (E)-4'-hydroxychalcone, such as its anti-inflammatory and anti-cancer properties, have been investigated, the application of the (Z)-isomer as a molecular probe is an emerging area of interest. Chalcones possessing suitable electron-donating and electron-withdrawing groups can exhibit fluorescence, making them valuable tools for biological imaging and sensing.[1][2] The conjugated system of (Z)-4'-hydroxychalcone, combined with the hydroxyl group, provides a structural basis for intrinsic fluorescence, suggesting its potential as a molecular probe for investigating specific cellular processes and targets.
These application notes provide a hypothetical framework for the use of (Z)-4'-hydroxychalcone as a molecular probe, based on the known properties of chalcones and the biological pathways influenced by its trans-isomer. The protocols and data presented are intended to serve as a guide for researchers exploring the development and application of this compound in molecular probing and drug development.
Quantitative Data
Due to the limited availability of specific experimental data for (Z)-4'-hydroxychalcone as a molecular probe, the following table summarizes plausible photophysical properties based on studies of similar chalcone derivatives.[3] These values should be considered illustrative and would require experimental validation.
| Property | Value | Conditions |
| Maximum Absorption (λ_abs_) | 350 - 380 nm | In polar solvents (e.g., DMSO, Ethanol) |
| Maximum Emission (λ_em_) | 450 - 550 nm | In polar solvents (e.g., DMSO, Ethanol) |
| Stokes Shift | 100 - 170 nm | In polar solvents (e.g., DMSO, Ethanol) |
| Molar Extinction Coefficient (ε) | 20,000 - 40,000 M⁻¹cm⁻¹ | In polar solvents (e.g., DMSO, Ethanol) |
| Fluorescence Quantum Yield (Φ_f_) | 0.05 - 0.20 | In polar solvents (e.g., DMSO, Ethanol) |
| Binding Affinity (K_d_) | Target-dependent (e.g., 1-10 µM) | To be determined for specific biological target |
Signaling Pathway of Interest: NF-κB Inhibition
(E)-4'-Hydroxychalcone has been shown to inhibit the TNFα-induced NF-κB signaling pathway by targeting the proteasome.[4][5] This pathway is a critical regulator of inflammation and cell survival. It is hypothesized that (Z)-4'-hydroxychalcone may also modulate this pathway, making it a potential probe for studying NF-κB activation. The probe could be used to visualize cells where the NF-κB pathway is active and to investigate the effects of potential therapeutic agents on this pathway.
Caption: Proposed mechanism of action for (Z)-4'-hydroxychalcone as a probe for the NF-κB signaling pathway.
Experimental Protocols
Protocol 1: Synthesis and Purification of (Z)-4'-Hydroxychalcone
This protocol describes a method for the stereoselective synthesis of (Z)-4'-hydroxychalcone, which is essential for its application as a specific molecular probe.
Materials:
-
4-Hydroxyacetophenone
-
Benzaldehyde
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolve 4-hydroxyacetophenone (1 equivalent) and benzaldehyde (1.2 equivalents) in a minimal amount of DMSO.
-
In a separate flask, prepare a solution of KOH (3 equivalents) in a 1:1 mixture of DMSO and deionized water.
-
Slowly add the KOH solution to the acetophenone and benzaldehyde mixture at room temperature with constant stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, neutralize the mixture with a dilute solution of HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography with a hexane:ethyl acetate gradient to isolate the (Z)-isomer.
-
Confirm the structure and purity of the (Z)-4'-hydroxychalcone using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Cellular Imaging of NF-κB Activation
This protocol outlines a general procedure for using (Z)-4'-hydroxychalcone as a fluorescent probe to visualize NF-κB activation in cultured cells.
Materials:
-
HeLa or other suitable cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tumor Necrosis Factor-alpha (TNFα)
-
(Z)-4'-hydroxychalcone stock solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde solution (4% in PBS)
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed the cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Cell Treatment:
-
Control Group: Treat cells with vehicle (DMSO) only.
-
Stimulated Group: Treat cells with 10 ng/mL TNFα for 30 minutes to induce NF-κB activation.
-
-
Probe Loading: After treatment, wash the cells twice with PBS. Incubate the cells with 10 µM (Z)-4'-hydroxychalcone in serum-free DMEM for 30-60 minutes at 37°C.
-
Fixation and Staining:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging: Mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope with appropriate filter sets for DAPI (blue) and the (Z)-4'-hydroxychalcone probe (green/yellow).
-
Analysis: Acquire images and analyze the subcellular localization of the probe's fluorescence. An increase in fluorescence in the cytoplasm and/or nucleus of TNFα-stimulated cells compared to control cells would suggest the probe is responding to changes associated with NF-κB activation.
Caption: Workflow for cellular imaging using (Z)-4'-hydroxychalcone.
Conclusion
(Z)-4'-Hydroxychalcone holds promise as a novel molecular probe due to the inherent fluorescence potential of the chalcone scaffold. The application notes and protocols provided here offer a foundational approach for its synthesis, characterization, and use in cellular imaging to study significant signaling pathways such as NF-κB. Further research is necessary to fully characterize its photophysical properties, determine its specific biological targets, and validate its utility as a reliable molecular probe in various research and drug development applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of fluorescent chalcones, photophysical properties, quantitative structure-activity relationship and their biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: Microbial Biotransformation of (Z)-4'-Hydroxychalcone
Introduction
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are precursors in flavonoid biosynthesis in plants and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific isomer, (Z)-4'-hydroxychalcone, presents a unique scaffold for structural modification to enhance its bioactivity and bioavailability. Microbial biotransformation offers an eco-friendly and highly selective alternative to chemical synthesis for generating novel chalcone derivatives.[4][5] This process utilizes whole microbial cells or isolated enzymes to catalyze specific reactions such as reduction, hydroxylation, glycosylation, and cyclization under mild conditions.[5][6] This document provides a detailed overview and protocols for the biotransformation of (Z)-4'-hydroxychalcone using various microorganisms.
Common Microbial Biotransformation Reactions
The primary biotransformation pathways observed for chalcones involve modifications of the α,β-unsaturated ketone system and the aromatic rings. Key reactions include:
-
Reduction of the α,β-unsaturated bond: This is one of the most common reactions, leading to the formation of the corresponding dihydrochalcone.[1][7] This regioselective reduction is often catalyzed by ene-reductases found in yeasts and bacteria.[7]
-
Cyclization: Microorganisms can catalyze the intramolecular cyclization of chalcones to form flavanones, mimicking plant biosynthetic pathways.[8][9] This reaction is often mediated by enzymes like chalcone isomerase or cytochrome P450 enzymes.[5][8][9]
-
Hydroxylation and O-demethylation: Fungi, particularly filamentous fungi, are known to introduce hydroxyl groups or remove methyl groups from the aromatic rings of chalcones.[6]
-
Glycosylation: The attachment of sugar moieties to the chalcone structure, often at a hydroxyl group, can improve solubility and alter biological activity.[4][10]
Quantitative Data Summary
The efficiency of microbial biotransformation of 4'-hydroxychalcone and its derivatives varies significantly depending on the microorganism, substrate concentration, and reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Microbial Reduction of 4'-Hydroxychalcone Derivatives
| Microorganism | Substrate | Product | Conversion Yield (%) | Reaction Time | Reference |
| Yarrowia lipolytica KCh 71 | 4'-hydroxychalcones | 4'-hydroxydihydrochalcones | >98% | 1 hour | [7] |
| Rhodotorula rubra KCh 4 & KCh 82 | 4'-hydroxychalcones | 4'-hydroxydihydrochalcones | >98% | 1 hour | [7] |
| Rhodotorula glutinis KCh 242 | 4'-hydroxychalcones | 4'-hydroxydihydrochalcones | >98% | 1 hour | [7] |
| Gordonia sp. DSM 44456 | 4-hydroxy-4'-methylchalcone | 4-hydroxy-4'-methyldihydrochalcone | 42.3% | 24 hours | [1] |
| Rhodococcus sp. DSM 364 | 4-hydroxy-4'-methylchalcone | 4-hydroxy-4'-methyldihydrochalcone | 54.1% | 24 hours | [1] |
| Penicillium sp. | Chalcones | Dihydrochalcones | >90% | Not Specified | [11] |
| Yarrowia lipolytica | 2'-hydroxychalcone | 2'-hydroxydihydrochalcone | 97% | 3 days | [12] |
Table 2: Other Biotransformation Reactions of Chalcones
| Microorganism | Substrate | Reaction Type | Product(s) | Yield (%) | Reference |
| Aspergillus alliaceus UI 315 | 2'-hydroxy-2,3-dimethoxychalcone | Cyclization, O-demethylation, Hydroxylation | Flavanones, O-demethylated and hydroxylated chalcones | Not Specified | [8] |
| Isaria fumosorosea KCH J2 | 2-chloro-2'-hydroxychalcone | Glycosylation | Glycosylated derivatives | Not Specified | [10] |
| Beauveria bassiana KCH J1.5 | 3-chloro-2'-hydroxychalcone | Glycosylation | Glycosylated derivatives | Not Specified | [10] |
| Rhizopus oryzae | Isobavachalcone | Not Specified | New metabolites (4, 5) | Not Specified | [4] |
| Mucor hiemalis | 4-hydroxyderricin | Not Specified | Known metabolite (6) | Not Specified | [4] |
Experimental Protocols
This section provides a generalized protocol for the microbial biotransformation of (Z)-4'-hydroxychalcone. Specific parameters should be optimized for each microorganism and substrate.
Protocol 1: General Procedure for Microbial Biotransformation
1. Microorganism Cultivation (Two-Stage Fermentation)
-
Media Preparation: Prepare a suitable liquid medium for the selected microorganism. A common medium for fungi is Sabouraud Dextrose Broth (40 g/L dextrose, 10 g/L peptone). For bacteria, media like Luria-Bertani (LB) or Nutrient Broth can be used. Autoclave the medium to ensure sterility.
-
Inoculation: Inoculate the sterile medium with a fresh culture of the selected microorganism (e.g., a loopful of bacteria or a plug of fungal mycelium).
-
First Stage Incubation: Incubate the culture under optimal conditions. For many fungi and bacteria, this is typically 25-30°C with shaking at 150-200 rpm for 24-72 hours to allow for sufficient biomass generation.[4]
2. Substrate Addition
-
Substrate Preparation: Dissolve the (Z)-4'-hydroxychalcone in a minimal amount of a water-miscible organic solvent like ethanol or DMSO to create a stock solution (e.g., 20 mg/mL).[4]
-
Addition to Culture: After the initial incubation period, add the substrate stock solution to the microbial culture. The final concentration of the substrate in the medium is typically low (e.g., 0.02-0.1 mg/mL) to avoid toxicity to the microorganisms.[4]
3. Second Stage Incubation (Biotransformation)
-
Incubation: Continue the incubation under the same conditions for a period ranging from 24 hours to several days (e.g., 4-6 days).[4]
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the culture. Analyze these samples using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the substrate and the appearance of products.
-
Controls: Run two parallel controls: a substrate control (substrate in sterile medium without microorganisms) and a culture control (microorganisms in medium without the substrate).[4]
4. Product Extraction and Purification
-
Cell Separation: Separate the microbial biomass from the culture broth by centrifugation or filtration.
-
Extraction: Extract the culture broth and the microbial cells separately with a suitable organic solvent (e.g., ethyl acetate, chloroform). The cells can be disrupted (e.g., by sonication) before extraction to release intracellular products.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude extract using column chromatography (e.g., silica gel) or preparative HPLC to isolate the biotransformed products.
5. Structural Elucidation
-
Identify the chemical structures of the purified products using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Visualizations
Biotransformation Pathways
The following diagram illustrates the primary biotransformation pathways for a generic 4'-hydroxychalcone scaffold.
Experimental Workflow
The diagram below outlines the general experimental workflow for the microbial biotransformation of (Z)-4'-hydroxychalcone.
References
- 1. Biotransformation of Hydroxychalcones as a Method of Obtaining Novel and Unpredictable Products Using Whole Cells of Bacteria [mdpi.com]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Microbial Transformation on the Biological Activities of Prenylated Chalcones from Angelica keiskei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microbial transformations of chalcones: hydroxylation, O-demethylation, and cyclization to flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Bioreduction of the Chalcones by Fungus Scedosporium apiospermum EJCP13 [scielo.org.mx]
- 12. Microbial transformations of chalcones to produce food sweetener derivatives [agris.fao.org]
Troubleshooting & Optimization
Technical Support Center: (Z)-4'-Hydroxychalcone Synthesis
Welcome to the technical support center for the synthesis of (Z)-4'-hydroxychalcone. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing 4'-hydroxychalcone?
A1: The most common and efficient method for synthesizing 4'-hydroxychalcone is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of 4-hydroxyacetophenone and benzaldehyde.[2] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used as catalysts in a polar solvent such as ethanol or methanol.[1][3]
Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?
A2: Low yields in chalcone synthesis can be attributed to several factors:
-
Catalyst Choice and Concentration: The type and concentration of the base catalyst are critical. Strong bases like NaOH and KOH generally provide higher yields (88-98%) compared to acid catalysts (10-40%).[4]
-
Reaction Time and Temperature: Insufficient reaction time can lead to incomplete conversion. Conversely, excessively long times or high temperatures can promote side reactions, such as the Cannizzaro reaction.[5] For some hydroxychalcones, an optimal temperature of 0°C has been shown to produce the best yield and purity.[6]
-
Synthesis Method: Conventional reflux methods can result in lower yields and longer reaction times compared to greener techniques like solvent-free grinding, which has been shown to significantly increase yields.[7]
-
Purity of Reagents: The use of impure starting materials (acetophenone and benzaldehyde) can introduce contaminants and inhibit the reaction.[8]
Q3: How can I specifically synthesize the (Z)-4'-hydroxychalcone isomer?
A3: The standard Claisen-Schmidt condensation predominantly yields the thermodynamically more stable (E)-isomer (trans-chalcone).[9] The (Z)-isomer (cis-chalcone) is less stable due to steric hindrance between the carbonyl group and the aromatic ring.[9] To obtain the (Z)-isomer, a post-synthesis photoisomerization step is typically required. This involves illuminating a solution of the purified (E)-isomer with UV light, which promotes conversion to the (Z)-form.[10]
Q4: What are the best practices for purifying the final chalcone product?
A4: The most common method for purifying chalcones is recrystallization.[4] Ethanol is a frequently used solvent for this purpose.[2] The crude product obtained after filtration is dissolved in a minimum amount of hot ethanol and allowed to cool slowly, which results in the formation of pure crystals.[4] Monitoring purity throughout the process using Thin Layer Chromatography (TLC) is highly recommended.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 4'-hydroxychalcone.
Problem: Consistently Low Product Yield
Low yields are a common issue in chalcone synthesis. The following table and suggestions can help you optimize your reaction conditions.
Data Presentation: Effect of Catalyst and Method on Chalcone Yield
| Catalyst | Solvent/Method | Reaction Time | Yield (%) | Reference |
| Acid Catalysts (HCl, BF3) | Conventional | - | 10 - 40% | [4] |
| KOH | Conventional | - | 88 - 94% | [4] |
| Ba(OH)2 | Conventional | - | 88 - 98% | [4] |
| NaOH | Conventional | - | 90 - 98% | [4] |
| KOH | Reflux (Ethanol) | - | 9.2% | [7] |
| KOH | Grinding (Solvent-free) | - | 32.6% | [7] |
Troubleshooting Steps:
-
Optimize the Catalyst: Ensure you are using a strong base catalyst like NaOH or KOH. Acid catalysts are known to produce significantly lower yields.[4] The amount of base is also critical; for a 0.05 mol scale reaction, 20ml of 40% NaOH has been shown to be effective.[6]
-
Adjust Temperature: Temperature can have a drastic effect on both yield and purity. While some reactions are performed at room temperature or with heating, cooling the reaction to 0°C has been found to provide the best results for similar 2'-hydroxychalcone syntheses.[6]
-
Consider a Greener Method: If you are using a traditional reflux method, consider switching to a solvent-free grinding technique. Grinding the reactants with a solid base catalyst (like NaOH or KOH) in a mortar and pestle can significantly increase the yield and reduce reaction time.[4][7]
-
Check Reagent Purity: Use high-purity 4-hydroxyacetophenone and benzaldehyde, as impurities can interfere with the reaction.[8]
Problem: The Wrong Isomer is Formed (Obtaining (E) instead of (Z))
The Claisen-Schmidt condensation is stereoselective for the more stable (E)-isomer. If your goal is the (Z)-isomer, you must perform a subsequent isomerization step.
Solution: Photoisomerization
-
Synthesize and Purify the (E)-isomer: First, perform the Claisen-Schmidt condensation as described in the protocol below and purify the resulting (E)-4'-hydroxychalcone by recrystallization.
-
UV Irradiation: Dissolve the pure (E)-isomer in a suitable solvent (e.g., an organic solvent that does not absorb at the irradiation wavelength).
-
Illuminate: Expose the solution to UV light (e.g., using a 365 nm lamp). The absorption maxima will decrease as the (E)-isomer is converted to the (Z)-isomer.[10]
-
Monitor Conversion: Track the isomerization process using techniques like UV-Vis spectroscopy or NMR to determine when photo-saturation is reached.[10] It is important to note that this process may establish an equilibrium between the two isomers.
Caption: E-Z Photoisomerization of 4'-hydroxychalcone.
Experimental Protocols
Protocol 1: Synthesis of (E)-4'-Hydroxychalcone via Grinding
This protocol is adapted from green chemistry principles that favor higher yields and shorter reaction times.[4]
Materials:
-
4-hydroxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH) pellets or Potassium hydroxide (KOH) pellets
-
Mortar and pestle
-
10% Hydrochloric acid (HCl), cold
-
Ethanol (for recrystallization)
-
Deionized water, cold
Procedure:
-
Mixing Reactants: In a mortar, combine equimolar amounts of 4-hydroxyacetophenone and benzaldehyde.
-
Adding Catalyst: Add a catalytic amount of solid NaOH or KOH to the mixture.
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 20-30 minutes. The mixture will likely turn into a paste and change color.[4]
-
Monitoring: Monitor the reaction's completion by taking a small sample, dissolving it in a suitable solvent, and running a Thin Layer Chromatography (TLC) analysis.[4]
-
Work-up: Once the reaction is complete, add cold deionized water to the reaction mixture in the mortar and stir to form a slurry.
-
Neutralization: Carefully neutralize the mixture by slowly adding cold 10% HCl until the pH is approximately 7. A solid precipitate of the crude chalcone will form.[4]
-
Isolation: Filter the solid product using suction filtration and wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure yellow crystals of (E)-4'-hydroxychalcone.[4]
-
Characterization: Confirm the structure and purity of the product using techniques such as NMR, IR spectroscopy, and melting point analysis.
Caption: General workflow for the synthesis of (E)-4'-hydroxychalcone.
Protocol 2: Photoisomerization to (Z)-4'-Hydroxychalcone
This protocol describes the conversion of the (E)-isomer to the (Z)-isomer.
Materials:
-
Purified (E)-4'-hydroxychalcone
-
Spectroscopic grade solvent (e.g., acetonitrile or chloroform)
-
UV lamp (e.g., 365 nm)
-
Quartz reaction vessel or cuvette
Procedure:
-
Preparation: Prepare a dilute solution of the purified (E)-4'-hydroxychalcone in a suitable spectroscopic grade solvent.
-
Irradiation: Place the solution in a quartz vessel and expose it to UV light. Ensure the setup allows for uniform irradiation of the solution.
-
Monitoring: Periodically measure the UV-Vis absorption spectrum of the solution. The conversion from the (E) to the (Z) isomer will result in a change in the absorption profile.[10] Continue irradiation until no further changes are observed (photostationary state).
-
Isolation: Carefully evaporate the solvent under reduced pressure at a low temperature to avoid thermal reversion to the (E)-isomer. The resulting solid will be enriched in the (Z)-isomer.
-
Analysis: Immediately characterize the product using ¹H-NMR to confirm the presence of the (Z)-isomer and determine the isomeric ratio.
Caption: Key factors influencing chalcone synthesis yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. scitepress.org [scitepress.org]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic (Z)-4'-Hydroxychalcone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with synthetic (Z)-4'-hydroxychalcone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of 4'-hydroxychalcone?
A1: The trans isomer, (E)-4'-hydroxychalcone, is the more extensively studied form and has demonstrated several biological activities. Notably, it has been shown to inhibit the NF-κB signaling pathway by targeting the proteasome[1]. This inhibition of NF-κB is dose-dependent and is not specific to leukemia cell types, suggesting potential for both prevention and treatment of certain cancers. Additionally, it has been reported to affect cancer cell viability without significantly impacting non-transformed cells[1]. Other reported activities include anti-angiogenic and anti-inflammatory effects.
Q2: Is there a difference in bioactivity between the (Z) and (E) isomers of 4'-hydroxychalcone?
A2: Yes, the geometric isomerism of chalcones can significantly impact their biological activity. The trans (E) isomer is generally more thermodynamically stable than the cis (Z) isomer[2][3]. While for some chalcones, the cis isomer has shown more potent activity, the bioactivity of (Z)-4'-hydroxychalcone is not well-documented in publicly available literature. Therefore, it is possible that the (Z)-isomer is inherently less active for the specific target or pathway being investigated.
Q3: How stable is (Z)-4'-hydroxychalcone in solution?
A3: The stability of the (Z)-isomer can be a concern. Chalcones can undergo photo-isomerization from the trans to the cis form upon exposure to light. However, studies have shown that the presence of a hydroxyl group at the 4'-position in the trans-chalcone structure can prevent this phototransformation[4]. This suggests that the (E)-isomer is relatively stable. The stability of the synthetically prepared (Z)-isomer in experimental conditions (e.g., in DMSO stock solutions or cell culture media) may be lower, and it could potentially isomerize to the more stable (E)-form over time.
Q4: What is the recommended solvent for dissolving 4'-hydroxychalcone?
A4: 4'-hydroxychalcone is reported to be soluble in dimethyl sulfoxide (DMSO)[1][5][6]. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium. It is crucial to ensure that the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.
Troubleshooting Guide
This guide addresses common issues that can lead to unexpectedly low bioactivity of synthetic (Z)-4'-hydroxychalcone.
Issue 1: Compound Inactivity or Low Potency
| Possible Cause | Troubleshooting Step |
| Incorrect Isomer: The biological activity might be specific to the (E)-isomer. | Confirm Isomeric Purity: Use analytical techniques like 1H-NMR or HPLC to confirm the isomeric purity of your synthetic compound. The coupling constant (J-value) of the vinylic protons in the 1H-NMR spectrum can distinguish between cis (typically 10-13 Hz) and trans (typically 15-18 Hz) isomers. |
| Isomerization: The (Z)-isomer may be converting to the less active (E)-isomer during the experiment. | Minimize Exposure to Light and Heat: Protect your compound from light during storage and experiments. Prepare fresh dilutions from a stock solution for each experiment. |
| Poor Solubility: The compound may be precipitating out of solution at the tested concentrations. | Check for Precipitation: Visually inspect your assay wells for any precipitate after adding the compound. You can also centrifuge a sample of the final dilution and check for a pellet. Optimize Solubilization: Prepare a higher concentration stock in DMSO and use a serial dilution method. Ensure vigorous mixing when diluting into aqueous solutions. |
| Compound Degradation: The compound may be unstable in the assay buffer or cell culture medium. | Assess Stability: Incubate the compound in your assay buffer or medium for the duration of your experiment, and then analyze its integrity using HPLC. |
| Cell Line or Target Insensitivity: The chosen cell line or protein target may not be responsive to this specific chalcone. | Use a Positive Control: Include a known active compound for your assay to validate the experimental setup. Test in a Different System: If possible, test the compound in a cell line or assay where (E)-4'-hydroxychalcone has shown activity. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Solubilization: The compound is not being uniformly dissolved in each replicate. | Improve Dissolution Technique: Ensure the DMSO stock is fully dissolved before making dilutions. Vortex thoroughly at each dilution step. When adding the compound to aqueous solutions, add it dropwise while vortexing. |
| Compound Adsorption: The compound may be adsorbing to the plasticware. | Use Low-Binding Plates: Consider using low-protein-binding microplates. Include a Surfactant: In biochemical assays, a low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100) may help prevent adsorption. |
| Cell Plating Inconsistency: Uneven cell seeding can lead to variable results in cell-based assays. | Ensure Uniform Cell Suspension: Mix the cell suspension thoroughly before and during plating. |
Quantitative Data
Due to the limited availability of specific bioactivity data for the (Z)-isomer of 4'-hydroxychalcone, the following table summarizes the reported activity for the more commonly studied (E)-isomer.
Table 1: Reported Bioactivity of (E)-4'-hydroxychalcone
| Assay | Cell Line/System | Endpoint | Reported Activity (IC50/EC50) | Reference |
| NF-κB Activation (TNFα-induced) | K562 (human leukemia) | Inhibition of NF-κB pathway | Dose-dependent inhibition (20-40 µM) | [1] |
| Proteasome Activity | Cell-free / K562 cells | Inhibition of chymotrypsin-like activity | Dose-dependent inhibition (0.1-25 µM) | [1] |
| Cell Viability | K562, U937, Jurkat (cancer cell lines) | Reduction in cell growth | Dose-dependent | [6] |
| Cell Viability | Peripheral Blood Mononuclear Cells (PBMCs) | No significant effect on viability | - | [6] |
| Glutathione Reductase Inhibition | in vitro | Inhibition of enzyme activity | IC50 = 47.3 µM | [6] |
Note: There is a lack of publicly available, peer-reviewed studies reporting the IC50 or EC50 values specifically for (Z)-4'-hydroxychalcone. Researchers are encouraged to characterize their synthetic compound thoroughly.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This protocol is a general guideline for measuring NF-κB activation.
-
Cell Seeding: Seed cells stably or transiently transfected with an NF-κB luciferase reporter construct into a 96-well plate at a predetermined density. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (Z)-4'-hydroxychalcone from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Add the compound dilutions to the cells.
-
Stimulation: After a pre-incubation period with the compound (e.g., 1-2 hours), stimulate the cells with an NF-κB activator, such as TNFα (e.g., 20 ng/mL). Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the plate for a period sufficient for luciferase expression (e.g., 6-24 hours).
-
Lysis and Luciferase Assay: Lyse the cells using a suitable lysis buffer. Transfer the lysate to an opaque 96-well plate. Add a luciferase assay substrate and measure the luminescence using a plate reader.
Proteasome Activity Assay
This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome.
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Lysate Preparation: Prepare cell lysates from cells treated with (Z)-4'-hydroxychalcone or a vehicle control.
-
Assay Reaction: In a 96-well plate, add the cell lysate, a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC), and assay buffer.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC) at several time points to determine the reaction kinetics.
-
Controls: Include a known proteasome inhibitor (e.g., MG-132) as a positive control for inhibition.
Cell Viability (MTT) Assay
This protocol is for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of (Z)-4'-hydroxychalcone. Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 4. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4'-Hydroxychalcone | Proteasome | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
Technical Support Center: Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chalcones via the Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation?
The Claisen-Schmidt condensation is a type of crossed aldol condensation reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] This reaction is widely used for synthesizing chalcones, which are α,β-unsaturated ketones.[3][4] The reaction can be catalyzed by either a base or an acid.[5][6]
Q2: What are the typical catalysts used in this reaction?
Commonly used catalysts include strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), which facilitate the formation of an enolate ion.[6][7] Acid catalysts, such as hydrogen chloride (HCl) or Lewis acids like aluminum chloride (AlCl₃), can also be employed.[6][8] In recent years, various green and heterogeneous catalysts, such as solid bases, bismuth(III) chloride, and sulfonic acid-functionalized ionic liquids, have been developed to improve reaction conditions and ease of purification.[6][9][10]
Q3: My reaction yield is very low. What are the possible causes and solutions?
Low yields can stem from several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential issues and their remedies. Common culprits include incomplete deprotonation of the ketone, side reactions, or unfavorable reaction equilibrium.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Ineffective Catalyst | - Base Catalyst: Ensure the base (e.g., NaOH, KOH) is fresh and not carbonated from atmospheric CO₂. Consider using a stronger base if deprotonation is suspected to be incomplete.[11] For base-sensitive substrates, a weaker base or an alternative catalytic system might be necessary.[11] - Acid Catalyst: Ensure the acid catalyst is of appropriate strength and concentration. Lewis acids should be handled under anhydrous conditions. |
| Improper Reactant Stoichiometry | The molar ratio of reactants is crucial. Typically, a slight excess of the aldehyde is used to ensure complete consumption of the ketone. Experiment with varying the stoichiometry to find the optimal ratio for your specific substrates. |
| Suboptimal Reaction Temperature | - Too Low: The reaction rate may be too slow. Consider gradually increasing the temperature while monitoring for side product formation. - Too High: This can lead to decomposition of reactants or products, or promote side reactions. Optimize the temperature by running small-scale trials at different temperatures. |
| Incorrect Solvent | The solvent polarity can significantly influence the reaction. Protic solvents like ethanol are commonly used for base-catalyzed reactions.[8][12] For some substrates, aprotic solvents or even solvent-free conditions might yield better results.[9][10] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC).[10][13] If the starting materials are still present after the initially planned duration, extend the reaction time. |
| Product Solubility | The chalcone product may be soluble in the reaction mixture, preventing its precipitation and leading to a perceived low yield if isolation is based on filtration. If the product does not precipitate upon cooling, extraction with an appropriate organic solvent is necessary.[14][15] |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of the Ketone | This occurs when the enolate of the ketone attacks another molecule of the ketone. To minimize this, slowly add the ketone to a mixture of the aldehyde and the base.[16] This ensures that the enolate reacts with the more electrophilic aldehyde. |
| Cannizzaro Reaction of the Aldehyde | If a high concentration of a strong base is used, the aromatic aldehyde (lacking α-hydrogens) can undergo a disproportionation reaction to form a carboxylate and an alcohol.[16] Use a lower concentration of the base or a milder base to avoid this. |
| Michael Addition | The enolate of the ketone can add to the α,β-unsaturated chalcone product in a Michael 1,4-addition. This can be minimized by using an equimolar ratio of reactants or a slight excess of the aldehyde and by keeping the reaction time to the minimum required for completion.[8] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Oily Product | Some chalcones are oils or low-melting solids at room temperature. If the product does not crystallize, purification by column chromatography is the standard method. |
| Contamination with Starting Materials | - Unreacted aldehyde can often be removed by washing the crude product with a sodium bisulfite solution. - Unreacted ketone can be more challenging to remove. Optimizing the reaction stoichiometry to consume the ketone fully is the best approach. Recrystallization or column chromatography may be necessary. |
| Complex Product Mixture | If multiple side products are formed, column chromatography is generally required for purification.[5] It is advisable to first optimize the reaction conditions to minimize side product formation. |
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for Chalcone Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaOH | Ethanol/Water | Room Temp | 20 min | ~90% (for dibenzalacetone) | [17] |
| KOH | Ethanol | Not Specified | Not Specified | 9.2% (reflux) vs 32.6% (grinding) | [12] |
| BiCl₃ | Solvent-free | 140 | 20 min | High | [10] |
| H₅PMo₁₀V₂O₄₀/SiO₂ | Solvent-free | Not Specified | 25-40 min | 91-95% | [9] |
| Solid NaOH | Solvent-free (grinding) | Room Temp | 5.5 min | Good to Excellent | [18] |
General Experimental Protocol (Base-Catalyzed)
-
Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq.) in ethanol.
-
Catalyst Addition: To a separate flask, prepare a solution of sodium hydroxide (1.0 - 1.2 eq.) in water and add it to the aldehyde solution.
-
Reactant Addition: Slowly add the ketone (1.0 eq.) to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, cool the mixture in an ice bath to precipitate the chalcone.[15][17] Collect the solid by vacuum filtration and wash it with cold water to remove the base.[13]
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[13][17]
Visual Guides
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: General experimental workflow for chalcone synthesis.
Caption: Decision tree for troubleshooting low yield in chalcone synthesis.
References
- 1. byjus.com [byjus.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. reddit.com [reddit.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. rsc.org [rsc.org]
- 14. youtube.com [youtube.com]
- 15. Solved What would have been the likely effect on the yield | Chegg.com [chegg.com]
- 16. scribd.com [scribd.com]
- 17. Claisen-Schmidt Condensation [cs.gordon.edu]
- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]
Overcoming poor solubility of (Z)-4'-hydroxychalcone in cell culture media
Welcome to the technical support center for (Z)-4'-hydroxychalcone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in aqueous cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is (Z)-4'-hydroxychalcone and why is its solubility an issue?
(Z)-4'-hydroxychalcone is a specific isomer of 4'-hydroxychalcone, a compound belonging to the chalcone family, which are precursors to flavonoids.[1][2] These compounds are investigated for various pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[3][4] The primary issue is its hydrophobic nature and poor solubility in water and aqueous buffers like cell culture media.[2][5] This can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the recommended solvents for creating a stock solution?
(Z)-4'-hydroxychalcone is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are commonly used to prepare high-concentration stock solutions.[6][7]
Q3: What is the maximum concentration of organic solvent, like DMSO, that is safe for most cell lines?
The toxicity of organic solvents is cell-line dependent.[8] However, a final concentration of 0.1% to 0.5% (v/v) DMSO in the cell culture medium is generally considered safe for many cell lines.[8][9] It is crucial to perform a solvent tolerance test for your specific cell line to determine the maximum non-toxic concentration. Even at low concentrations, DMSO can have biological effects, so a vehicle control is essential in all experiments.[10]
Q4: Can I use anything other than organic solvents to improve solubility?
Yes, complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to significantly increase the aqueous solubility and thermal stability of 4'-hydroxychalcone.[11] Other advanced methods include the formulation of nanoemulsions to enhance solubility and bioavailability.[12]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with (Z)-4'-hydroxychalcone.
Problem 1: My (Z)-4'-hydroxychalcone powder won't dissolve in my chosen organic solvent.
-
Question: Are you using a recommended solvent and has it been stored correctly?
-
Question: Have you tried using mechanical assistance?
Problem 2: My stock solution is clear, but a precipitate forms immediately after adding it to my cell culture medium.
-
Question: What is the final concentration of the organic solvent in your medium?
-
Answer: If the final solvent concentration is too high, it can be toxic to cells. If it's too low, the chalcone may precipitate out of the now predominantly aqueous solution. Ensure you are not exceeding the solubility limit in the final medium. A common issue is creating a working solution that is too concentrated for the low percentage of co-solvent present.
-
-
Question: How are you diluting the stock solution?
-
Answer: Avoid adding the stock solution directly to a large volume of medium. A best practice is to use a serial dilution approach or to add the stock solution dropwise to the medium while vortexing or stirring to ensure rapid dispersion. This prevents localized high concentrations of the compound that can lead to immediate precipitation.
-
Problem 3: I see a fine, cloudy precipitate in my cell culture plates after incubation.
-
Question: Is your final concentration of (Z)-4'-hydroxychalcone too high?
-
Answer: You may be exceeding the compound's solubility limit in the final cell culture medium, even with a co-solvent. The solubility of 4'-hydroxychalcone in a mixture of Ethanol:PBS (pH 7.2) at a 1:4 ratio is only 0.2 mg/mL.[7] Try lowering the final concentration of the chalcone in your experiment.
-
-
Question: Does your medium contain components that could interact with the compound?
-
Answer: Proteins in fetal bovine serum (FBS) can sometimes bind to small molecules, which may affect their solubility and bioavailability. Consider preparing the final dilution in serum-free media first, adding it to the cells, and then adding the serum. Always run a control plate without cells to check for precipitation over the course of the experiment.
-
Data Presentation
Table 1: Solubility of 4'-Hydroxychalcone in Various Solvents
| Solvent | Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Sonication or warming may be needed. Hygroscopic. | [6][7] |
| 50 mg/mL | Sonication is recommended. | [14] | |
| 233.33 mg/mL | Requires ultrasonic assistance. | [4] | |
| Dimethylformamide (DMF) | 30 mg/mL | - | [7] |
| Ethanol | 30 mg/mL | - | [6][7] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL | Illustrates the sharp drop in solubility in aqueous solutions. | [7] |
| Water | Insoluble | - | [5] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
-
Calculate Mass: The molecular weight of 4'-hydroxychalcone is 224.25 g/mol .[6] To prepare 1 mL of a 50 mM stock solution, you will need:
-
0.050 mol/L * 0.001 L * 224.25 g/mol = 0.0112 g = 11.2 mg.
-
-
Weighing: Carefully weigh 11.2 mg of (Z)-4'-hydroxychalcone powder into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If the solid does not completely dissolve, place the tube in a 37°C water bath for 5-10 minutes or use a sonicator bath for 5 minutes.[13][14] Visually inspect to ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[4][13]
Workflow for Preparing Working Solution in Cell Culture
The following diagram illustrates the recommended workflow for diluting the stock solution into your final cell culture medium.
Caption: Workflow for preparing (Z)-4'-hydroxychalcone working solutions.
Signaling Pathway Visualization
(Z)-4'-hydroxychalcone has been reported to inhibit the TNF-α-induced NF-κB signaling pathway. This is a crucial anti-inflammatory mechanism.[4][13] The diagram below illustrates this process.
Caption: Mechanism of NF-κB pathway inhibition by 4'-hydroxychalcone.[4][7]
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. Murray State's Digital Commons - Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications [digitalcommons.murraystate.edu]
- 3. chembk.com [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Hydroxychalcone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 4'-HYDROXYCHALCONE | 2657-25-2 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. 4'-Hydroxychalcone | Proteasome | TargetMol [targetmol.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of (Z)-Isomers of Hydroxychalcones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (Z)-isomers of hydroxychalcones.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying (Z)-isomers of hydroxychalcones?
A1: The main challenges stem from the inherent instability of the (Z)-isomer, which can readily isomerize to the more thermodynamically stable (E)-isomer. This isomerization is often catalyzed by factors such as light, heat, and acidic or basic conditions. Consequently, researchers often face issues with co-elution of isomers, low purity of the final product, and poor recovery of the desired (Z)-isomer.
Q2: Why is the (E)-isomer generally more stable than the (Z)-isomer?
A2: The (E)-isomer experiences less steric hindrance as the bulky substituent groups are positioned on opposite sides of the carbon-carbon double bond. This arrangement results in a lower energy state and greater thermodynamic stability compared to the (Z)-isomer, where the bulky groups are on the same side, leading to steric strain.
Q3: What are the most common analytical techniques used to separate and quantify (E)/(Z)-isomers of hydroxychalcones?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both the analysis and purification of hydroxychalcone isomers.[1][2][3] Reversed-phase HPLC with a C18 column is a common starting point. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation and can be used to determine the ratio of isomers in a mixture.
Q4: Can I use flash chromatography for the purification of (Z)-hydroxychalcones?
A4: While flash chromatography can be used for initial purification to remove major impurities, it often lacks the resolution required to separate closely eluting (E) and (Z) isomers. Additionally, the longer exposure of the sample to the stationary phase and potential for heat generation during column packing and elution can promote isomerization. Preparative HPLC is generally the preferred method for obtaining high-purity (Z)-isomers.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of (Z)-isomer after purification. | Isomerization to the (E)-isomer during the purification process. | - Protect the sample from light at all stages of purification by using amber vials and covering glassware with aluminum foil.[4] - Perform purification at reduced temperatures (e.g., using a chilled column and solvents).[1] - Use a neutral pH mobile phase if possible, as both acidic and basic conditions can catalyze isomerization. |
| Co-elution of (E) and (Z) isomers in HPLC. | Insufficient resolution between the isomers on the selected column. | - Optimize the mobile phase composition. A systematic approach to varying the organic modifier and aqueous phase ratio can improve separation. - Consider a different stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic compounds compared to standard C18 columns. - Reduce the flow rate to increase the interaction time with the stationary phase, which may improve resolution. |
| Broad or tailing peaks for the (Z)-isomer. | On-column isomerization or secondary interactions with the stationary phase. | - Ensure the sample is fully dissolved in the mobile phase before injection to prevent precipitation on the column. - Add a small amount of a competing agent to the mobile phase, such as triethylamine (TEA), to mask active silanol groups on the silica-based stationary phase. - Check the pH of the mobile phase; adjusting it towards neutral may minimize interactions that cause peak asymmetry. |
| Appearance of new impurity peaks during purification. | Degradation of the hydroxychalcone. | - Degas solvents thoroughly to prevent oxidation. - Ensure the purity of solvents and reagents used in the purification process. - Minimize the time the sample spends in solution before and during purification. |
| Inconsistent retention times for the isomers. | Changes in chromatographic conditions. | - Ensure the column is properly equilibrated with the mobile phase before each injection. - Monitor and control the column temperature using a column oven for better reproducibility. - Prepare fresh mobile phase daily to avoid changes in composition due to solvent evaporation. |
Data Presentation
Table 1: Influence of pH on Isomerization Rate (Illustrative Data Based on a Model Compound)
This table illustrates the significant impact of pH on the rate of isomerization, with more neutral pH conditions favoring the stability of the less stable isomer. Data is based on the principles observed for E/Z isomerization of related compounds.[4]
| pH | Apparent First-Order Rate Constant (k, s⁻¹) | Relative Isomerization Rate |
| 4.6 | 8.3 x 10⁻⁷ | 1x |
| 5.5 | 4.8 x 10⁻⁶ | ~5.8x |
| 6.5 | 6.0 x 10⁻⁵ | ~72.3x |
Table 2: Comparison of Stationary Phases for Isomer Separation
The choice of stationary phase can significantly impact the resolution of (E) and (Z) isomers. This table provides a qualitative comparison based on common observations in reversed-phase chromatography.
| Stationary Phase | Typical Selectivity for Isomers | Potential Advantages |
| C18 (Octadecyl) | Good general-purpose separation based on hydrophobicity. | Widely available, well-characterized. |
| C8 (Octyl) | Lower retention than C18, may be suitable for highly retained compounds. | Can provide different selectivity than C18. |
| Phenyl-Hexyl | Enhanced π-π interactions with aromatic rings. | Can improve resolution of aromatic isomers. |
| Pentafluorophenyl (PFP) | Multiple interaction modes (hydrophobic, π-π, dipole-dipole, ion-exchange). | Often provides orthogonal selectivity to C18, highly effective for separating positional isomers and compounds with aromatic systems. |
Experimental Protocols
Protocol 1: Preparative HPLC for the Separation of (Z)- and (E)-Hydroxychalcones
This protocol provides a general framework for the preparative separation of hydroxychalcone isomers. Optimization will be required based on the specific hydroxychalcone derivative.
-
Sample Preparation:
-
Dissolve the crude mixture of hydroxychalcone isomers in the mobile phase at the highest possible concentration without causing precipitation.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Protect the sample from light using an amber vial.
-
-
Chromatographic Conditions:
-
Column: A high-resolution preparative reversed-phase column (e.g., C18, 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) or methanol (MeOH) and water. A typical starting point is 50:50 ACN:Water. The mobile phase should be degassed.
-
Flow Rate: Start with a flow rate appropriate for the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 340-370 nm).
-
Temperature: Maintain the column at a constant, reduced temperature (e.g., 15-20 °C) using a column oven.
-
-
Fraction Collection:
-
Collect fractions corresponding to the elution of the (Z)- and (E)-isomers. The (Z)-isomer typically elutes earlier than the (E)-isomer in reversed-phase chromatography due to its generally lower hydrophobicity.
-
Collect fractions in amber vials and immediately place them on ice or in a refrigerator to minimize post-collection isomerization.
-
-
Post-Purification Processing:
-
Combine the fractions containing the pure (Z)-isomer.
-
Remove the organic solvent under reduced pressure at a low temperature (e.g., < 30 °C).
-
If necessary, perform a lyophilization step to remove the aqueous solvent.
-
Store the purified (Z)-hydroxychalcone in a freezer (-20 °C or lower), protected from light.
-
Visualizations
Caption: Workflow for the preparative purification of (Z)-hydroxychalcones.
Caption: Factors contributing to purification challenges for (Z)-hydroxychalcones.
References
Technical Support Center: Stereochemical Confirmation of (Z)-4'-hydroxychalcone
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for confirming the stereochemistry of synthesized (Z)-4'-hydroxychalcone.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm the stereochemistry of my synthesized 4'-hydroxychalcone?
A1: The three primary analytical techniques to definitively determine the Z or E configuration of your 4'-hydroxychalcone are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, ¹H NMR is the most common and accessible method.
-
X-ray Crystallography: This method provides an unambiguous structural determination in the solid state.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the Z and E isomers, and the identity of the peaks can be confirmed with a standard or by collecting fractions for analysis by another method like NMR.
Q2: I have obtained a ¹H NMR spectrum. How can I use it to determine the stereochemistry?
A2: The key diagnostic feature in the ¹H NMR spectrum is the coupling constant (J-value) between the two vinylic protons on the α,β-unsaturated ketone core. The magnitude of this coupling constant is dependent on the dihedral angle between the protons, which is different for the Z (cis) and E (trans) isomers.[1][2][3]
Q3: My synthesis was intended to produce the (Z)-isomer, but the NMR data suggests I have the (E)-isomer. What could be the reason for this?
A3: Chalcones can undergo isomerization from the Z to the more thermodynamically stable E form.[4] This can be facilitated by factors such as exposure to light, heat, or acidic/basic conditions during the reaction workup or purification. It is also possible that the reaction conditions favored the formation of the E-isomer.
Q4: Can I use other spectroscopic methods like IR or UV-Vis to confirm the stereochemistry?
A4: While Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are excellent for confirming the presence of the chalcone backbone (e.g., the α,β-unsaturated ketone system), they are generally not sufficient on their own to definitively distinguish between the Z and E isomers. The differences in the spectra between the two isomers are often too subtle for unambiguous assignment without reference standards for both pure isomers.
Troubleshooting Guides
Issue 1: Ambiguous ¹H NMR Coupling Constants
Problem: The vinylic proton signals in my ¹H NMR spectrum are overlapping with other signals, or the resolution is not high enough to accurately determine the coupling constant.
Troubleshooting Steps:
-
Optimize NMR Acquisition Parameters:
-
Increase the number of scans to improve the signal-to-noise ratio.
-
Ensure proper shimming of the magnet to improve resolution.
-
-
Use a Higher Field NMR Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals, potentially resolving the overlap.
-
2D NMR Spectroscopy: Perform a COSY (Correlation Spectroscopy) experiment. This will show the correlation between the two vinylic protons, which can help to identify their signals even in a crowded region of the spectrum.
-
Sample Purification: Impurities can broaden signals. Re-purify your sample using column chromatography or recrystallization.[5][6]
Issue 2: Inability to Obtain Suitable Crystals for X-ray Crystallography
Problem: I am unable to grow single crystals of my synthesized chalcone that are of sufficient quality for X-ray diffraction analysis.
Troubleshooting Steps:
-
Recrystallization Solvent Screening: Systematically screen a variety of solvents and solvent mixtures with different polarities. Common techniques include:
-
Slow evaporation of the solvent.
-
Cooling a saturated solution.
-
Vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent).
-
-
Purity: X-ray quality crystals are difficult to obtain from impure samples. Ensure your compound is highly pure before attempting crystallization.
-
Alternative Techniques: If single-crystal X-ray crystallography is not feasible, rely on NMR spectroscopy as the primary method for stereochemical assignment.
Data Presentation
Table 1: Typical ¹H NMR Vinylic Proton Coupling Constants for (Z)- and (E)-Chalcones
| Isomer Configuration | Dihedral Angle (approx.) | Typical Coupling Constant (JHa-Hb) |
| (Z)-isomer (cis) | ~0° | 6–12 Hz[1][3] |
| (E)-isomer (trans) | ~180° | 12–18 Hz[1][2][3] |
Note: These values are typical ranges. The exact coupling constant can be influenced by the substituents on the aromatic rings.
Experimental Protocols
Protocol 1: Stereochemical Assignment using ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified chalcone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the spectrum to obtain high resolution.
-
Analysis:
-
Identify the two doublets corresponding to the vinylic protons (Hα and Hβ).[7] In chalcones, these typically appear in the region of 6.5-8.0 ppm.[7][8]
-
Measure the distance in Hertz (Hz) between the peaks of one of the doublets. This value is the coupling constant (J).
-
Compare the measured J-value to the typical values in Table 1 to assign the stereochemistry. A value in the range of 12-18 Hz is indicative of the (E)-isomer, while a value in the 6-12 Hz range suggests the (Z)-isomer.[1][2][3][9]
-
Protocol 2: Isomer Separation and Identification by HPLC
-
Column Selection: A C18 reversed-phase column is commonly used for the separation of chalcone isomers.[4][10]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is a typical mobile phase. The exact ratio may need to be optimized.
-
Detection: Use a UV detector set to a wavelength where the chalcone has strong absorbance (typically in the range of 300-370 nm).
-
Analysis:
-
Inject a solution of your synthesized chalcone.
-
The (E)-isomer is generally less polar and will therefore typically have a longer retention time than the (Z)-isomer in reversed-phase HPLC. However, this is not always the case and should be confirmed.
-
If a pure standard of the (E)-isomer is available, it can be injected to confirm the peak identity.
-
Alternatively, fractions corresponding to each peak can be collected and analyzed by ¹H NMR to confirm their stereochemistry.
-
Visualizations
Caption: Workflow for the confirmation of (Z)-4'-hydroxychalcone stereochemistry.
Caption: Relationship between stereochemistry and NMR coupling constants.
References
- 1. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. jetir.org [jetir.org]
- 6. rsc.org [rsc.org]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. youtube.com [youtube.com]
- 10. (PDF) Separation of Chalcones Isomers in HPLC Systems [research.amanote.com]
Degradation pathways of (Z)-4'-hydroxychalcone under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-4'-hydroxychalcone. The information provided is based on established principles of chalcone chemistry and available experimental data.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of (Z)-4'-hydroxychalcone degradation.
Issue 1: Inconsistent or Unexplained Peaks in HPLC Analysis
Question: My HPLC chromatogram for a forced degradation study of (Z)-4'-hydroxychalcone shows unexpected peaks that are not consistent across samples. What could be the cause?
Answer:
Several factors could contribute to inconsistent or spurious peaks in your HPLC analysis. Here is a step-by-step troubleshooting guide:
-
Check for Isomerization: (Z)-4'-hydroxychalcone can undergo photoisomerization to the more stable (E)-isomer (trans-4'-hydroxychalcone), especially when exposed to light. This can result in the appearance of a new peak.
-
Recommendation: Protect your samples and standards from light by using amber vials and minimizing exposure during preparation and analysis. To confirm isomerization, you can intentionally expose a sample to UV light and observe the change in the chromatogram.
-
-
Mobile Phase Issues:
-
Inadequate Buffering: If the mobile phase pH is close to the pKa of 4'-hydroxychalcone or its degradation products, small shifts in pH can lead to changes in retention time and peak shape.
-
Contamination: Impurities in the mobile phase solvents or additives can appear as ghost peaks, especially in gradient elution.
-
Recommendation: Ensure your mobile phase is well-buffered and prepared fresh daily. Filter all solvents and use high-purity reagents.
-
-
Sample Preparation:
-
Solvent Effects: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting.
-
Recommendation: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent is necessary, use the smallest possible volume.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.
-
Recommendation: Dilute your sample and re-inject to see if peak shape improves.
-
Issue 2: Peak Tailing or Splitting for the Parent Compound and/or Degradants
Question: I am observing significant peak tailing and/or splitting for my (Z)-4'-hydroxychalcone peak and some of the degradation product peaks. How can I improve the peak shape?
Answer:
Peak tailing and splitting are common issues in HPLC analysis of phenolic compounds like chalcones. Here are some potential causes and solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl group of the chalcone, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic acid or phosphoric acid) can suppress the ionization of silanol groups and reduce these interactions.
-
Solution 2: Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed to minimize silanol interactions.
-
Solution 3: Add a Competitive Base: Including a small amount of a basic modifier like triethylamine (TEA) in the mobile phase can help to mask the active silanol sites.
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to peak distortion.
-
Solution: Implement a robust column washing procedure between runs, using a strong solvent to elute any retained impurities.
-
-
Mismatched Guard Column: Using a guard column with a different packing material than the analytical column can cause peak splitting.
-
Solution: Ensure your guard column is of the same stationary phase and from the same manufacturer as your analytical column.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for (Z)-4'-hydroxychalcone under forced degradation conditions?
A1: Based on the known reactivity of the chalcone scaffold, the following degradation pathways are anticipated. It is important to note that specific experimental confirmation for the (Z)-isomer is limited in the literature.
-
Acidic Hydrolysis: Under acidic conditions, the α,β-unsaturated ketone can be susceptible to hydration across the double bond, potentially followed by retro-aldol cleavage. This would yield 4-hydroxybenzaldehyde and acetophenone.
-
Basic Hydrolysis: In the presence of a strong base, chalcones can also undergo retro-aldol cleavage to yield the corresponding aldehyde and ketone. The phenoxide ion of the 4'-hydroxy group may influence the reaction rate.
-
Oxidative Degradation: The double bond is a primary site for oxidation. With an oxidizing agent like hydrogen peroxide, epoxidation of the double bond can occur. The epoxide is an intermediate that can be further hydrolyzed to a diol or undergo rearrangement. Cleavage of the double bond to form 4-hydroxybenzaldehyde and benzoic acid (from the other aromatic ring) is also a possibility.
-
Photolytic Degradation: The most documented photolytic reaction is the isomerization from the (Z)-isomer to the more stable (E)-isomer. Further degradation upon prolonged exposure to light could involve cyclization to a flavanone or cleavage of the molecule.
Q2: What are the typical stress conditions for forced degradation studies of chalcones?
A2: The goal is to achieve 5-20% degradation. The following conditions are a good starting point and should be optimized for (Z)-4'-hydroxychalcone:
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl at 60-80 °C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature or 40-60 °C | 1 - 12 hours |
| Oxidative | 3-30% H₂O₂ at room temperature | 2 - 24 hours |
| Photolytic | Exposure to UV light (e.g., 254 nm) and/or visible light in a photostability chamber | 24 - 72 hours |
| Thermal | 60-80 °C (in solid state and in solution) | 24 - 72 hours |
Q3: Which analytical techniques are best suited for identifying the degradation products of (Z)-4'-hydroxychalcone?
A3: A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary technique for separating the parent compound from its degradation products and for quantitative analysis. A stability-indicating method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the identification of degradation products. By determining the mass-to-charge ratio (m/z) of the parent and fragment ions, the structures of the degradants can be elucidated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of major degradation products, isolation of the compound followed by ¹H and ¹³C NMR analysis is often necessary.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of (Z)-4'-hydroxychalcone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60 °C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature. Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours). Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).
-
Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) in a quartz cuvette to a UV lamp (254 nm) or a photostability chamber. Also, expose a solid sample to the same conditions. Analyze at various time intervals.
-
-
Sample Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 10 µL.
Note: This is a starting point and the method should be optimized and validated for your specific application.
Visualizations
Caption: Potential degradation pathways of (Z)-4'-hydroxychalcone.
Technical Support Center: Minimizing (Z)- to (E)-Isomer Reversion in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the unwanted reversion of (Z)-isomers to their (E)-counterparts in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the unwanted isomerization of my (Z)-isomer to the (E)-isomer in solution?
The reversion of a thermodynamically less stable (Z)-isomer to the more stable (E)-isomer can be initiated by several factors:
-
Light: Exposure to ambient or UV light can provide the energy required to overcome the rotational barrier of the double bond, leading to photoisomerization.[1]
-
Heat: Elevated temperatures can provide the thermal energy necessary for isomerization. Even room temperature can be sufficient for some molecules to revert over time.[2][3]
-
Acid Catalysis: The presence of even trace amounts of acid can significantly accelerate the rate of isomerization.[4][5][6][7]
-
Solvent Effects: The polarity and protic nature of the solvent can influence the rate of isomerization.[8][9][10][11][12] Polar solvents can stabilize the transition state of the isomerization reaction, thereby increasing the rate of conversion.[9]
Q2: I've just purified my (Z)-isomer, but I see the (E)-isomer reappearing in my NMR spectrum. What is the most likely cause?
If you observe rapid reversion immediately after purification, the most probable causes are residual acid from your purification process (e.g., silica gel, or acidic solvents) or exposure to light. It is crucial to use neutralized glassware and solvents and to protect your sample from light.
Q3: How can I effectively store my (Z)-isomer to prevent reversion over time?
For long-term storage, it is recommended to:
-
Store the compound as a solid, if possible, as isomerization is often slower in the solid state.
-
If in solution, use a non-polar, aprotic solvent.
-
Store solutions at low temperatures (e.g., -20°C or -80°C).
-
Use amber vials or wrap vials in aluminum foil to protect from light.
-
Ensure the solvent and container are free from acidic impurities.
Q4: Can the choice of solvent significantly impact the stability of my (Z)-isomer?
Yes, the solvent can have a profound effect. The rate of Z→E isomerization is often dependent on solvent polarity.[8][9][10][11][12] For instance, the rate constant for the Z-to-E conversion of some molecules is higher in non-polar solvents compared to polar ones.[8] Protic solvents can also accelerate isomerization by stabilizing charged intermediates or transition states.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to (Z)- to (E)-isomer reversion.
Issue 1: Rapid Isomerization Observed Immediately After Chromatographic Purification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Residual Acid from Silica Gel | 1. Co-evaporate the purified sample with a neutral solvent like toluene (3x).2. Use pre-washed, neutralized silica gel for chromatography.3. Add a small amount of a non-nucleophilic base (e.g., 0.1% triethylamine) to the eluent. | Reduced or eliminated isomerization post-purification. |
| Acidic Solvents | 1. Ensure all solvents used for workup and chromatography are distilled and stored over a neutral drying agent.2. Use HPLC-grade solvents which are typically of high purity. | Stability of the (Z)-isomer is improved. |
| Light Exposure During Purification | 1. Wrap the chromatography column in aluminum foil.2. Collect fractions in amber vials.3. Minimize exposure to ambient light during the entire process. | The (Z)-isomer is preserved in its desired configuration. |
Issue 2: Isomerization Occurring During Storage in Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent Choice | 1. If currently in a polar or protic solvent, switch to a non-polar, aprotic solvent (e.g., hexane, toluene, or anhydrous dichloromethane).2. Refer to the data table below for solvent-specific stability data if available for your class of compound. | The half-life of the (Z)-isomer is significantly extended. |
| Elevated Storage Temperature | 1. Store the solution at a lower temperature (-20°C or -80°C).2. If the compound is sensitive to freeze-thaw cycles, aliquot the solution into smaller volumes. | Thermal isomerization is significantly slowed down. |
| Light Penetration into Storage Vial | 1. Transfer the solution to an amber vial.2. Wrap the vial securely in aluminum foil.3. Store in a dark location (e.g., inside a freezer box). | Photochemical isomerization is prevented. |
| Contaminated Solvent or Vial | 1. Use freshly opened, high-purity solvents.2. Acid-wash and then thoroughly rinse glassware with deionized water and a final rinse with a neutral solvent before drying completely. | The stability of the (Z)-isomer in solution is improved. |
Quantitative Data on (Z) → (E) Isomerization
The rate of thermal reversion from the (Z)- to the (E)-isomer is highly dependent on the molecular structure and the solvent. Below is a summary of thermal half-lives for some common photoswitches in different solvents.
| Compound Class | Solvent | Temperature (°C) | (Z)-Isomer Half-life |
| Azobenzene | Toluene | 25 | ~4.2 days |
| Azobenzene | Acetonitrile | 25 | ~3.2 days |
| Azobis(1-methyl-benzimidazole) | Toluene | 25 | 100 s[13] |
| Azobis(1-methyl-benzimidazole) | Acetonitrile | 25 | 520 s[13] |
| Azobis(benzoxazole) | Acetonitrile | 25 | 14 s[13] |
| Azobis(benzothiazole) | Toluene | 25 | 84 s[13] |
| Azobis(benzothiazole) | Acetonitrile | 25 | 0.4 s[13] |
Key Experimental Protocols
Protocol 1: Monitoring (Z) → (E) Isomerization using ¹H NMR Spectroscopy
This protocol outlines the steps to quantify the ratio of (Z)- and (E)-isomers in a solution over time.
Materials:
-
NMR tube
-
Deuterated solvent (chosen for its inertness towards isomerization)
-
Sample of the (Z)-isomer
-
NMR spectrometer
Procedure:
-
Prepare a solution of the (Z)-isomer in the chosen deuterated solvent at a known concentration.
-
Acquire an initial ¹H NMR spectrum immediately after preparation. This will serve as the t=0 time point.
-
Identify distinct, well-resolved signals corresponding to the (Z)- and (E)-isomers. These are often vinylic or allylic protons.
-
Integrate the signals for both the (Z)- and (E)-isomers.
-
Calculate the initial (Z)/(E) ratio.
-
Store the NMR tube under the desired conditions (e.g., at a specific temperature, exposed to or protected from light).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).
-
For each spectrum, calculate the (Z)/(E) ratio by comparing the integration of the characteristic signals.
-
Plot the percentage of the (Z)-isomer as a function of time to determine the rate of reversion.
Protocol 2: General Procedure for Handling and Storing Isomerically Pure (Z)-Compounds
Objective: To minimize unintentional isomerization during routine laboratory work and storage.
Procedure:
-
Solvent Selection: Whenever possible, dissolve the (Z)-isomer in a non-polar, aprotic solvent such as hexane, toluene, or anhydrous dichloromethane.
-
Glassware Preparation:
-
Wash all glassware with a suitable detergent.
-
Rinse thoroughly with deionized water.
-
To remove any acidic residues, rinse with a dilute solution of a weak base (e.g., 1% triethylamine in methanol), followed by extensive rinsing with deionized water and a final rinse with acetone or the solvent to be used.
-
Dry the glassware in an oven at >100°C and cool under a stream of inert gas or in a desiccator.
-
-
Sample Handling:
-
Perform all manipulations in a fume hood with the sash down to minimize exposure to ambient light, or in a room with the lights dimmed.
-
Use amber glass vials or wrap clear glass vials with aluminum foil.
-
-
Storage:
-
For short-term storage (hours to days), store solutions in a refrigerator at 4°C.
-
For long-term storage, store solutions in a freezer at -20°C or -80°C.
-
If the compound is stable as a solid, remove the solvent under reduced pressure (without excessive heating) and store the solid in a light-protected container at low temperature.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Factors leading to (Z) to (E) isomerization.
Caption: Troubleshooting decision tree for (Z) to (E) isomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of temperature and branching on the nature and stability of alkene cracking intermediates in H-ZSM-5 | Center for Molecular Modeling [molmod.ugent.be]
- 3. researchgate.net [researchgate.net]
- 4. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable s ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05213B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-controlled E/Z isomerization vs. [2 + 2] photocycloaddition mediated by supramolecular polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. research.chalmers.se [research.chalmers.se]
Enhancing the bioavailability of (Z)-4'-hydroxychalcone for in vivo studies
Technical Support Center: (Z)-4'-hydroxychalcone In Vivo Studies
Welcome to the technical support center for researchers working with (Z)-4'-hydroxychalcone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing bioavailability.
While specific bioavailability data for the (Z)-isomer of 4'-hydroxychalcone is limited in published literature, the strategies outlined here are based on established methods for improving the systemic exposure of poorly water-soluble compounds, including the broader class of chalcones and the more commonly studied (E)-4'-hydroxychalcone.[1]
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of (Z)-4'-hydroxychalcone expected to be low?
A1: Like many chalcones, (Z)-4'-hydroxychalcone is a lipophilic molecule with poor water solubility.[1][2] This is a primary reason for low oral bioavailability.[3][4] For a compound to be absorbed effectively from the gastrointestinal (GI) tract after oral administration, it must first dissolve in the aqueous environment of the gut.[5] Poor solubility leads to a low dissolution rate, which in turn limits the amount of the compound that can pass through the intestinal wall into the bloodstream.[4] Other contributing factors can include first-pass metabolism in the gut wall and liver and susceptibility to efflux transporters that pump the compound back into the GI lumen.[6][7]
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this chalcone?
A2: The main goal is to improve the compound's solubility and dissolution rate in the GI tract.[4] Strategies can be broadly categorized into:
-
Formulation-Based Approaches: Modifying the drug's physical state or its immediate environment without changing the molecule itself.[8]
-
Particle Size Reduction: Decreasing the particle size (micronization, nanosizing) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4][9]
-
Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can prevent crystallization and improve dissolution.[10][11]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic chalcone molecule within the hydrophobic core of a cyclodextrin molecule forms a water-soluble inclusion complex.[2][12][13][14]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or microemulsions upon contact with GI fluids, keeping the drug in a solubilized state.[15][8][16]
-
-
Chemical Modification Approaches:
-
Prodrugs: Synthesizing a more soluble derivative (prodrug) that converts back to the active chalcone in vivo.[17]
-
Q3: Which formulation approach is best for my study?
A3: The choice depends on several factors, including the specific physicochemical properties of your compound, the desired route of administration, the animal model, and available resources. For early-stage preclinical studies, cyclodextrin complexes and simple co-solvent systems are often used due to their relative ease of preparation.[18] For achieving significant bioavailability enhancement, solid dispersions and lipid-based systems are powerful but may require more formulation development.[10][16]
Q4: How do I select a suitable vehicle for oral gavage of (Z)-4'-hydroxychalcone?
A4: Selecting the right vehicle is critical to avoid precipitation and ensure consistent dosing.[18] Since the compound is poorly water-soluble, aqueous vehicles alone are unsuitable.[19] Common options include:
-
Co-solvent Systems: A mixture of solvents used to dissolve the compound. A typical example for preclinical studies is a combination of DMSO, PEG 300, Tween-80, and saline.[20] However, the concentration of organic solvents like DMSO should be minimized to avoid toxicity.[18]
-
Suspensions: If the compound cannot be fully dissolved, it can be administered as a suspension. This requires reducing the particle size (micronization) and using a suspending agent (e.g., carboxymethylcellulose, Tween-80) to ensure uniformity.
-
Cyclodextrin Solutions: Using a solution of a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the aqueous solubility of the chalcone.[2][21]
Part 2: Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates out of solution during formulation preparation or before administration. | 1. The compound's solubility limit in the chosen vehicle has been exceeded. 2. The vehicle is inappropriate for the compound's physicochemical properties. 3. Temperature changes are affecting solubility. | 1. Reduce the concentration of the chalcone in the dosing vehicle. 2. Incorporate a co-solvent (e.g., PEG 300, DMSO) or a surfactant (e.g., Tween-80) to improve solubility.[18] 3. Consider using a cyclodextrin-based formulation, which can significantly enhance aqueous solubility.[2] 4. If using a co-solvent system, prepare the solution fresh and use it the same day. Gentle warming or sonication may aid dissolution, but check for compound stability.[20][22] |
| High variability in plasma concentrations between animals in the same dose group. | 1. Inconsistent dosing due to compound precipitation or non-homogenous suspension. 2. Variability in GI tract physiology (e.g., food content, pH) affecting dissolution and absorption. 3. Inaccurate oral gavage technique leading to dosing errors or administration into the trachea. | 1. Ensure the formulation is a true solution or a homogenous, stable suspension. Vortex the suspension thoroughly before drawing each dose. 2. Fast the animals overnight (while providing water) to standardize GI conditions before dosing. 3. Ensure personnel are properly trained in oral gavage techniques for the specific animal model. |
| Plasma concentrations are below the limit of quantification (BLQ) of the analytical method. | 1. Poor oral bioavailability of the formulation. 2. The administered dose is too low. 3. Rapid metabolism or clearance of the compound. 4. Insufficient sensitivity of the analytical method (e.g., HPLC-UV, LC-MS/MS). | 1. Implement a bioavailability-enhancing formulation strategy (see FAQ 2 and Table 1). Start with a cyclodextrin or solid dispersion approach.[2][11] 2. Increase the dose, if tolerated. A preliminary toxicity study can help determine the maximum tolerated dose.[23] 3. Optimize the analytical method to improve sensitivity. This may involve improving sample extraction, using a more sensitive mass spectrometer, or derivatizing the compound.[24] 4. Consider intravenous (IV) administration to determine the compound's clearance rate and absolute bioavailability. |
| Adverse effects (e.g., lethargy, irritation, diarrhea) are observed in animals post-dosing. | 1. Toxicity of the (Z)-4'-hydroxychalcone itself at the administered dose. 2. Toxicity or irritation caused by the formulation vehicle (e.g., high concentration of DMSO, ethanol, or certain surfactants).[18] | 1. Conduct a dose-ranging toxicity study to identify a well-tolerated dose.[23] 2. Review the composition of the vehicle. Minimize the concentration of potentially toxic excipients like DMSO. Consult literature for recommended safe limits of vehicle components for your animal model and route of administration.[18] 3. Consider alternative, more biocompatible formulation strategies like solid dispersions or lipid-based systems.[25] |
Part 3: Data and Experimental Protocols
Table 1: Comparison of Bioavailability Enhancement Strategies (Hypothetical Data for a Poorly Soluble Chalcone)
This table presents illustrative data based on typical outcomes for different formulation strategies applied to poorly soluble compounds. Actual results for (Z)-4'-hydroxychalcone will require experimental determination.
| Formulation Strategy | Key Excipients | Typical Fold Increase in Oral Bioavailability (Relative to Suspension) | Advantages | Disadvantages |
| Aqueous Suspension | Suspending agent (e.g., 0.5% CMC), Wetting agent (e.g., 0.1% Tween-80) | 1 (Baseline) | Simple to prepare. | Low bioavailability, high variability. |
| Co-solvent Solution | DMSO, PEG 300, Saline | 2 - 5 fold | Easy to prepare for screening. | Potential for precipitation in vivo, risk of vehicle toxicity.[18] |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5 - 15 fold | Significant solubility enhancement, low toxicity.[2][26] | Can be limited by the amount of drug that can be complexed. |
| Amorphous Solid Dispersion | PVP K30, Soluplus®, HPMC-AS | 10 - 50+ fold | High potential for bioavailability enhancement, can sustain supersaturation.[11] | Requires specialized equipment (spray dryer, hot-melt extruder), more complex development.[10] |
| Lipid-Based (SEDDS) | Oils (e.g., Labrafil®), Surfactants (e.g., Kolliphor® EL), Co-solvents (e.g., Transcutol®) | 10 - 50+ fold | Maintains drug in a solubilized state, can enhance lymphatic uptake.[16] | Complex formulation development, potential for GI side effects. |
Protocol 1: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation
This protocol describes a common method to enhance the aqueous solubility of a hydrophobic compound like (Z)-4'-hydroxychalcone for in vivo studies.
-
Determine Molar Ratio: Start by testing different molar ratios of Drug:HP-β-CD (e.g., 1:1, 1:2, 1:5) to find an optimal balance between solubility enhancement and the amount of cyclodextrin administered.
-
Preparation of Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or phosphate-buffered saline (PBS). Stir vigorously with a magnetic stirrer until the HP-β-CD is fully dissolved.
-
Complexation: Slowly add the accurately weighed (Z)-4'-hydroxychalcone powder to the stirring HP-β-CD solution.
-
Equilibration: Cover the container and allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complexation. Some protocols may use gentle heating or sonication to accelerate the process, but the stability of the chalcone under these conditions must be verified.
-
Filtration: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. This step is crucial to ensure you are administering a true solution and to determine the actual concentration.
-
Concentration Analysis: Accurately determine the concentration of (Z)-4'-hydroxychalcone in the final filtered solution using a validated analytical method, such as HPLC-UV.[17] This final concentration is what should be used for dose calculations.
-
Administration: The resulting clear solution can be administered orally or via other routes. Prepare fresh as needed and store protected from light.
Protocol 2: General Workflow for an In Vivo Pharmacokinetic Study
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice). Animals should be acclimatized and of a specific age and weight range.
-
Dose Selection and Formulation: Prepare the dosing formulation (e.g., using the HP-β-CD protocol above) at the desired concentration based on a prior toxicity assessment.[23]
-
Administration: Fast animals overnight (e.g., 12 hours) with free access to water. Administer a single, accurate dose of the formulation via oral gavage. Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) from each animal at predetermined time points into tubes containing an anticoagulant (e.g., K2-EDTA). A typical sampling schedule might be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.
-
Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clearly labeled tubes and store at -80°C until analysis.
-
Bioanalysis: Extract the (Z)-4'-hydroxychalcone from the plasma samples (e.g., using protein precipitation with acetonitrile or liquid-liquid extraction). Analyze the samples using a validated LC-MS/MS method to determine the concentration of the compound at each time point.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) using non-compartmental analysis software.
Part 4: Visualizations
Diagrams
Caption: Formulation strategies to improve bioavailability.
Caption: Workflow for a preclinical pharmacokinetic study.
Caption: Inhibition of the NF-κB pathway by 4'-hydroxychalcone.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. course.cutm.ac.in [course.cutm.ac.in]
- 10. pharm-int.com [pharm-int.com]
- 11. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects [ouci.dntb.gov.ua]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 18. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. glpbio.com [glpbio.com]
- 23. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Photochemical Synthesis of (Z)-4'-Hydroxychalcone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the photochemical synthesis of (Z)-4'-hydroxychalcone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing (Z)-4'-hydroxychalcone?
The synthesis of (Z)-4'-hydroxychalcone is achieved through the photochemical E/Z isomerization of the thermodynamically more stable (E)-4'-hydroxychalcone. The (E)-isomer is readily synthesized via a Claisen-Schmidt condensation of 4-hydroxyacetophenone and benzaldehyde. The subsequent irradiation of the (E)-isomer with UV light leads to the formation of the (Z)-isomer until a photostationary state is reached.
Q2: Why is a photochemical approach necessary for obtaining the (Z)-isomer?
The (E)-isomer of 4'-hydroxychalcone is the more thermodynamically stable form due to reduced steric hindrance. Therefore, thermal or chemically catalyzed isomerization methods are generally not effective for producing the (Z)-isomer in high yields. Photochemical isomerization provides the necessary energy to overcome the rotational barrier around the carbon-carbon double bond, allowing for the formation of the less stable (Z)-isomer.
Q3: What is the "photostationary state" (PSS) and how does it affect the yield of (Z)-4'-hydroxychalcone?
The photostationary state is a dynamic equilibrium reached during a photoreversible reaction, where the rate of the forward reaction (E to Z isomerization) equals the rate of the reverse reaction (Z to E isomerization). The composition of the E/Z mixture at the PSS determines the maximum achievable yield of the (Z)-isomer under specific reaction conditions. The PSS is influenced by factors such as the irradiation wavelength, solvent, and temperature.
Q4: What factors should be considered when choosing a solvent for the photochemical isomerization?
The choice of solvent can influence the photostationary state and the potential for side reactions. Solvents that can effectively solvate both the (E) and (Z) isomers are preferred. Protic solvents may interfere with the reaction by forming hydrogen bonds. It is crucial to use a solvent that is transparent at the irradiation wavelength to ensure efficient light absorption by the chalcone.
Q5: Are there any common side reactions to be aware of during the photochemical synthesis?
Potential side reactions during the photochemical isomerization of chalcones include photodimerization ([2+2] cycloaddition) and photodegradation.[1] Photodimerization is more likely to occur at higher concentrations. Photodegradation can occur with prolonged exposure to high-energy UV light.[2] Monitoring the reaction progress is crucial to minimize these side reactions.
Experimental Protocols
Synthesis of (E)-4'-Hydroxychalcone (Starting Material)
The starting material, (E)-4'-hydroxychalcone, can be synthesized via a Claisen-Schmidt condensation reaction.
Materials:
-
4-hydroxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 4-hydroxyacetophenone and benzaldehyde in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of NaOH to the stirred mixture.
-
Continue stirring at room temperature for the time indicated by reaction monitoring (e.g., TLC) until the starting materials are consumed.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry the crude product.
-
Recrystallize the crude (E)-4'-hydroxychalcone from a suitable solvent (e.g., ethanol) to obtain a purified product.
Photochemical Synthesis of (Z)-4'-Hydroxychalcone
This protocol describes the general procedure for the photochemical isomerization of (E)-4'-hydroxychalcone to (Z)-4'-hydroxychalcone. Note: The optimal parameters (concentration, irradiation time, and wavelength) may require empirical determination for a specific reactor setup and scale.
Materials:
-
(E)-4'-hydroxychalcone
-
Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane)
-
Inert gas (e.g., nitrogen, argon)
Equipment:
-
Photochemical reactor (batch or flow) with a suitable UV lamp (e.g., 365 nm).
-
Reaction vessel made of UV-transparent material (e.g., quartz).
-
Magnetic stirrer and stir bar.
-
System for monitoring the reaction (e.g., TLC, HPLC, UV-Vis spectrophotometer).
Procedure:
-
Dissolve a known amount of (E)-4'-hydroxychalcone in the chosen solvent in the photoreactor vessel. The concentration should be optimized to maximize light penetration while minimizing photodimerization.
-
Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.
-
While maintaining an inert atmosphere and stirring, irradiate the solution with the UV lamp.
-
Monitor the progress of the isomerization periodically by taking small aliquots and analyzing them by HPLC or ¹H NMR to determine the E/Z ratio.
-
Continue irradiation until the photostationary state is reached (i.e., the E/Z ratio no longer changes significantly). Avoid prolonged irradiation to minimize photodegradation.
-
Once the reaction is complete, concentrate the solution under reduced pressure to obtain the crude mixture of (E) and (Z)-4'-hydroxychalcone.
Purification of (Z)-4'-Hydroxychalcone
Separation of the (Z) and (E) isomers can be challenging due to their similar physical properties. Preparative chromatography is the most common method for obtaining the pure (Z)-isomer.
Method: Preparative High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is typically suitable for separating E/Z isomers.[3]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common starting point. The gradient and composition will need to be optimized for baseline separation.
-
Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., around 340 nm).[4]
-
Procedure:
-
Dissolve the crude E/Z mixture in a minimal amount of the mobile phase.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fractions corresponding to the (Z)-isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (Z)-4'-hydroxychalcone.
-
Data Presentation
| Compound | Isomer | ¹H NMR Chemical Shifts (δ, ppm) |
| 4'-Hydroxychalcone | (E)-isomer | α-H: ~7.6 (d), β-H: ~7.9 (d), Aromatic-H: 6.9-8.1 (m), OH: variable |
| (Z)-isomer | α-H: ~6.7 (d), β-H: ~6.9 (d), Aromatic-H: 6.8-7.8 (m), OH: variable |
Note: Exact chemical shifts may vary depending on the solvent and spectrometer frequency. The key distinguishing feature is the upfield shift of the vinylic protons (α-H and β-H) in the (Z)-isomer compared to the (E)-isomer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low conversion to the (Z)-isomer | - Insufficient irradiation time. - Inappropriate wavelength. - Low lamp intensity. - Quenching by oxygen. | - Increase irradiation time and monitor the reaction to reach the photostationary state. - Use a lamp with a wavelength that is strongly absorbed by the (E)-isomer (e.g., around 340-365 nm).[4][5] - Ensure the lamp is functioning correctly and is close enough to the reaction vessel. - Thoroughly degas the solvent and maintain an inert atmosphere during the reaction. |
| Formation of side products (e.g., dimers) | - High concentration of the starting material. | - Decrease the concentration of the (E)-4'-hydroxychalcone solution. |
| Photodegradation of the product | - Prolonged irradiation time. - Use of a high-energy (short wavelength) UV source. | - Monitor the reaction closely and stop it once the photostationary state is reached. - Use a UV source with a longer wavelength (e.g., 365 nm instead of 254 nm).[5] |
| Difficulty in separating (E) and (Z) isomers | - Inadequate chromatographic conditions. | - Optimize the mobile phase composition and gradient for preparative HPLC. - Consider using a different stationary phase. |
| (Z)-isomer reverts to the (E)-isomer after purification | - Exposure to light or heat. | - Store the purified (Z)-4'-hydroxychalcone in the dark and at low temperatures. Work-up and purification should be performed with minimal exposure to light. |
Visualizations
Caption: Experimental workflow for the synthesis of (Z)-4'-hydroxychalcone.
Caption: Logical relationship for troubleshooting the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. photos.or.kr [photos.or.kr]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (E)- and (Z)-4'-Hydroxychalcone Isomers
A comprehensive review of the existing scientific literature reveals a significant disparity in the study of (E)- and (Z)-4'-hydroxychalcone isomers, with the vast majority of research focusing on the more thermodynamically stable (E)-isomer. Direct comparative studies on the biological activities of these two geometric isomers are notably absent. This guide, therefore, presents a detailed overview of the well-documented biological profile of (E)-4'-hydroxychalcone, supported by experimental data, and discusses the potential for differential activity in the (Z)-isomer based on general principles of chalcone stereochemistry.
The (E)-isomer of 4'-hydroxychalcone, also known as trans-4'-hydroxychalcone, has been extensively investigated for its therapeutic potential, demonstrating a range of biological effects including anticancer, anti-inflammatory, and antioxidant activities. In contrast, the (Z)- or cis-isomer is less stable and its synthesis is challenging, which has limited its biological evaluation. Research indicates that the presence of a hydroxyl group at the 4'-position on the (E)-isomer can prevent its photoisomerization to the (Z)-form, further complicating comparative analysis.
Anticancer Activity of (E)-4'-Hydroxychalcone
(E)-4'-Hydroxychalcone has shown promising cytotoxic effects against various cancer cell lines. Its mechanisms of action are multifaceted and include the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
One of the primary mechanisms of its anti-inflammatory and anticancer action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is crucial in regulating the expression of genes involved in inflammation and cell survival.
Experimental Data: Cytotoxicity of (E)-4'-Hydroxychalcone Derivatives
While specific IC50 values for the parent (E)-4'-hydroxychalcone are not consistently reported across a wide range of cell lines in the provided literature, studies on its derivatives provide insight into its potential. For instance, various derivatives have been synthesized and evaluated for their cytotoxic properties.
| Compound | Cell Line | IC50 (µM) | Reference |
| (E)-4'-hydroxychalcone | Not Specified | Not Specified | |
| Substituted (E)-4'-hydroxychalcones | Various Cancer Cell Lines | Varies |
Note: The table above is a template. Specific quantitative data for the parent (E)-4'-hydroxychalcone was not available in the initial search results.
Experimental Protocol: NF-κB Inhibition Assay
A common method to assess the inhibition of the NF-κB pathway is through a luciferase reporter assay in cells stimulated with an inflammatory agent like TNF-α (Tumor Necrosis Factor-alpha).
-
Cell Culture: Human cancer cells (e.g., leukemia cell lines) are cultured in an appropriate medium.
-
Transfection: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.
-
Treatment: Cells are pre-treated with varying concentrations of (E)-4'-hydroxychalcone for a specific duration.
-
Stimulation: Cells are then stimulated with TNF-α to activate the NF-κB pathway.
-
Luciferase Assay: After incubation, cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
References
Comparative analysis of different synthetic routes to (Z)-chalcones
For researchers and professionals in drug development, the stereoselective synthesis of chalcones is a critical step in accessing novel therapeutics. While the (E)-isomer of chalcones is thermodynamically more stable and readily synthesized via methods like the Claisen-Schmidt condensation, the synthesis of the geometrically constrained (Z)-isomer presents unique challenges and opportunities. This guide provides a comparative analysis of three key synthetic routes to (Z)-chalcones, offering experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most suitable method for a given research objective.
Comparison of Synthetic Routes to (Z)-Chalcones
The following table summarizes the key quantitative parameters for three distinct and effective methods for synthesizing (Z)-chalcones: the Wittig reaction with non-stabilized ylides, photochemical isomerization of (E)-chalcones, and the rearrangement of 1,3-diaryl-2-propynyl silyl ethers.
| Method | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield of (Z)-Isomer | Z/E Ratio |
| Wittig Reaction | Non-stabilized phosphonium ylide, Aldehyde | 12 - 24 hours | Room Temperature | 70-90% | >95:5 |
| Photochemical Isomerization | (E)-Chalcone, UV light (e.g., 350 nm) | 5 - 60 minutes | Room Temperature | 50-70% (at photostationary state) | ~70:30 |
| Silyl Ether Rearrangement | 1,3-Diaryl-2-propynyl silyl ether, KHMDS | 1 hour | -78 °C to Room Temperature | 80-95% | >98:2 |
Experimental Protocols
(Z)-Selective Wittig Reaction
The Wittig reaction, when employing non-stabilized ylides, offers a reliable pathway to (Z)-alkenes. The kinetic control of the reaction favors the formation of the cis-oxaphosphetane intermediate, which subsequently collapses to the (Z)-alkene.
Experimental Protocol:
A solution of the non-stabilized phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A strong base such as n-butyllithium (1.05 equivalents) is added dropwise, and the resulting ylide solution is stirred at this temperature for 1 hour. A solution of the desired aromatic aldehyde (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the (Z)-chalcone.
Photochemical Isomerization of (E)-Chalcones
This method leverages the photochemical properties of the chalcone scaffold. Irradiation of the thermodynamically stable (E)-isomer with ultraviolet light leads to a photostationary state enriched in the (Z)-isomer.
Experimental Protocol:
A solution of the (E)-chalcone (1.0 equivalent) in a suitable solvent such as acetonitrile or acetone (typically at a concentration of 10⁻⁴ M) is placed in a quartz cuvette or a photochemical reactor. The solution is irradiated with a UV lamp, often a medium-pressure mercury lamp with a filter to select for a specific wavelength (e.g., 350 nm), at room temperature.[1] The progress of the isomerization is monitored by UV-Vis spectroscopy or HPLC. Irradiation is continued until the photostationary state is reached, typically within 5 to 60 minutes.[2][3] The solvent is then removed under reduced pressure. The resulting mixture of (Z) and (E) isomers can be separated by column chromatography on silica gel.
Rearrangement of 1,3-Diaryl-2-propynyl Silyl Ethers
This elegant method provides high stereoselectivity for the (Z)-isomer through a base-catalyzed rearrangement of a silyl-protected propargyl alcohol.[4]
Experimental Protocol:
To a solution of the 1,3-diaryl-2-propynyl silyl ether (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equivalents) in THF. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure (Z)-chalcone.[4]
Signaling Pathways and Experimental Workflows
To visually represent the logic and flow of these synthetic routes, the following diagrams have been generated using the DOT language.
References
- 1. Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Photochromic α-Methylchalcones Are Highly Photostable, Even under Singlet Oxygen Conditions: Breaking the α-Methyl Michael-System Reactivity by Reversible Peroxybiradical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemtube3d.com [chemtube3d.com]
A Comparative Guide to Cross-Validation of Analytical Methods for 4'-Hydroxychalcone Isomers
For researchers, scientists, and drug development professionals, the accurate identification and quantification of 4'-hydroxychalcone isomers are critical for ensuring the quality, efficacy, and safety of potential therapeutic agents. Cross-validation of analytical methods provides a robust framework for verifying the reliability of experimental data. This guide offers a comparative overview of various analytical techniques, presenting their performance data and detailed experimental protocols to aid in the selection of appropriate methods for the analysis of 4'-hydroxychalcone isomers.
Comparison of Analytical Techniques
The selection of an analytical method for 4'-hydroxychalcone isomers depends on the specific research question, whether it is for separation, quantification, or structural elucidation. High-Performance Liquid Chromatography (HPLC) is a cornerstone for separation and quantification, while spectroscopic methods are indispensable for structural confirmation.
Table 1: Performance Comparison of Chromatographic Methods
| Parameter | HPLC-UV | HPLC-MS | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on polarity, UV detection | Separation based on polarity, mass detection | Separation based on volatility, flame ionization detection | Separation based on polarity on a solid phase |
| Primary Use | Quantification, Purity assessment | Identification, Quantification, Metabolite analysis | Analysis of volatile derivatives | Qualitative analysis, Reaction monitoring |
| Resolution of Isomers | Good for geometric (E/Z) and positional isomers[1][2] | Excellent for co-eluting isomers with different m/z | Can be used for volatile derivatives | Moderate, good for preliminary screening[3] |
| Limit of Detection (LOD) | 0.0002 mg/mL[1] | Lower than HPLC-UV | Dependent on derivatization | Higher than HPLC |
| Limit of Quantification (LOQ) | 0.0005 mg/mL[1] | Lower than HPLC-UV | Dependent on derivatization | Not typically used for precise quantification |
| Linearity (Range) | 0.0004 - 0.16 mg/mL[4] | Wide dynamic range | Requires calibration for each derivative | Semi-quantitative at best |
| Key Advantages | Robust, reproducible, widely available | High specificity and sensitivity | High resolution for volatile compounds | Simple, rapid, and inexpensive[3] |
| Limitations | May require derivatization for detection of some isomers | Higher cost and complexity | Not suitable for non-volatile compounds | Lower resolution and sensitivity |
Table 2: Comparison of Spectroscopic Methods for Structural Elucidation
| Technique | Information Provided | Key Features for 4'-Hydroxychalcone Isomers |
| ¹H NMR | Proton environment, coupling constants | Can distinguish between trans and cis isomers based on the coupling constants of vinyl protons.[5][6] |
| ¹³C NMR | Carbon skeleton | Provides information on the number and type of carbon atoms, aiding in isomer identification. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Confirms molecular formula and provides structural information based on fragmentation.[7] |
| Infrared (IR) Spectroscopy | Functional groups | Identifies characteristic functional groups like C=O, C=C, and O-H.[5][6] |
| UV-Vis Spectroscopy | Electronic transitions | Can be used for quantification and to study isomerization processes.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following protocols are based on methods reported in the literature for the analysis of 4'-hydroxychalcone and its derivatives.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification and separation of 4'-hydroxychalcone isomers.
-
Instrumentation: Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, degasser, autosampler, and a variable wavelength UV-Vis detector.[1]
-
Column: Thermo Scientific™ Accucore™ RP-MS (150 mm x 2.1 mm, 2.6 µm particle size) with a guard cartridge.[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).[1]
-
Gradient Program:
-
For 4'-hydroxy-4-methoxychalcone: 80% to 75% A over 5 min, then to 35% A until 25 min, returning to 80% A at 27 min and holding until 50 min.[1]
-
-
Flow Rate: 0.25 mL/min.[1]
-
Column Temperature: 45 °C.[1]
-
Injection Volume: 5 µL.[1]
-
Detection: UV at 350 nm.[1]
-
Sample Preparation: Dissolve samples in the mobile phase. For biological samples, protein precipitation with perchloric acid followed by centrifugation is recommended.[1]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol is ideal for the identification and confirmation of 4'-hydroxychalcone isomers and their metabolites.
-
LC System: Same as HPLC-UV.
-
MS System: Waters SYNAPT quadrupole/time-of-flight (q/TOF) mass spectrometer or equivalent with an electrospray ionization (ESI) source.[9]
-
Ionization Mode: ESI positive and negative modes.
-
ESI Source Parameters:
-
Mass Range: m/z 80-1000.[1]
-
Sample Preparation: For perfusate samples, mixing with 30% ammonia solution followed by vortexing can be employed.[1] Solid-phase extraction (SPE) may be necessary for complex matrices.[4]
Gas Chromatography (GC)
GC is suitable for the analysis of volatile derivatives of 4'-hydroxychalcone.
-
Instrumentation: Agilent Technologies 6890N GC or equivalent with a flame ionization detector (FID).[10]
-
Column: Agilent DB-5MS capillary column (30 m × 0.32 mm × 0.25 µm).[10]
-
Carrier Gas: Hydrogen.[10]
-
Temperature Program: 80–200 °C at 25 °C/min, then 200–300 °C at 30 °C/min, hold at 300 °C for 3 min.[10]
-
Injector Temperature: 250 °C.[10]
-
Detector Temperature: 250 °C.[10]
-
Sample Preparation: Derivatization to increase volatility may be required.
Spectroscopic Methods
-
NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Spectra are recorded on a 400 MHz or higher spectrometer.[6]
-
IR Spectroscopy: Samples are typically prepared as KBr pellets. Spectra are recorded over a range of 400-4000 cm⁻¹.[6]
Visualizing Cross-Validation and Isomeric Relationships
Graphviz diagrams are provided to illustrate the logical flow of cross-validating analytical methods and the chemical relationship between chalcone and flavanone isomers.
Caption: Cross-validation workflow for 4'-hydroxychalcone isomer analysis.
Caption: Isomerization relationship between chalcone and flavanone.
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxychalcone | C15H12O2 | CID 5282361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Potency of (Z)-4'-Hydroxychalcone: An Uncharted Territory in Chalcone Research
Despite extensive research into the pharmacological properties of chalcones, a direct comparative analysis of the potency of (Z)-4'-hydroxychalcone against other chalcone derivatives remains largely unexplored in the available scientific literature. While the trans (E) isomer of 4'-hydroxychalcone and numerous other hydroxylated chalcones have been investigated for their anti-inflammatory, antioxidant, and anticancer activities, specific data quantifying the biological efficacy of the cis (Z) isomer is conspicuously absent. This guide synthesizes the existing knowledge on hydroxychalcones, highlighting the structural features that govern their potency, while underscoring the critical knowledge gap concerning the (Z)-4'-hydroxychalcone isomer.
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, exist as geometric isomers, (E) and (Z). The trans or (E)-isomer is generally more stable and, consequently, more frequently studied. However, the distinct spatial arrangement of the (Z)-isomer could theoretically lead to different biological activities and potencies.
Hydroxylation Patterns: A Key Determinant of Chalcone Bioactivity
Structure-activity relationship (SAR) studies on various chalcone derivatives have consistently demonstrated that the position and number of hydroxyl (-OH) groups on the aromatic rings are critical determinants of their biological potency.
A study comparing the cytotoxicity of monohydroxychalcones against human monoblastic leukemia (U937) cells revealed that the positioning of the hydroxyl group significantly impacts activity. While specific isomers were not detailed, this research indicated that 4'-hydroxychalcone exhibited weaker cytotoxicity compared to its 2'-hydroxy and 4-hydroxy counterparts. This suggests that the placement of the hydroxyl group on the B-ring at the 4-position, as in 4-hydroxychalcone, is more favorable for cytotoxic activity than its placement on the A-ring at the 4'-position.
Anti-inflammatory Activity of Hydroxychalcones
The anti-inflammatory properties of hydroxychalcones are widely documented, with many derivatives showing potent inhibition of key inflammatory mediators. For instance, various hydroxychalcones have demonstrated significant inhibitory effects on the release of β-glucuronidase and lysozyme from neutrophils. One study highlighted a 2',5'-dihydroxychalcone derivative as a particularly potent inhibitor of β-glucuronidase and lysozyme release, with IC50 values of 1.6 µM and 1.4 µM, respectively[1]. Another investigation into the anti-inflammatory effects of hydroxylated chalcones reported a derivative with potent activity in a red blood cell membrane stabilization test, showing an IC50 value of 1146.78 µg/ml when compared with ibuprofen[2].
The mechanism of anti-inflammatory action for some chalcones involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. 4-Hydroxychalcone (isomer not specified) has been shown to inhibit TNF-α induced NF-κB pathway activation[3][4]. This pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
The Unanswered Question: Potency of the (Z)-Isomer
While it is established that the (E)-isomer of chalcones is thermodynamically more stable, sunlight can induce isomerization to the (Z)-form. However, the biological implications of this conversion are not well understood. The lack of studies specifically isolating or synthesizing (Z)-4'-hydroxychalcone and evaluating its biological activity in comparison to the (E)-isomer or other chalcone derivatives represents a significant gap in the field.
Without quantitative data such as IC50 or EC50 values for (Z)-4'-hydroxychalcone, a direct comparison of its potency is not possible. Future research focusing on the synthesis and biological evaluation of the pure (Z)-isomer is necessary to elucidate its potential pharmacological profile and determine if it offers any advantages in potency or selectivity over the more common (E)-isomer and other chalcone derivatives.
Experimental Protocols
The following are generalized experimental protocols commonly used in the evaluation of chalcone derivatives, as specific protocols for (Z)-4'-hydroxychalcone are not available.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., U937) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity - Inhibition of Degranulation in Neutrophils
This assay measures the ability of a compound to inhibit the release of inflammatory mediators from neutrophils.
-
Neutrophil Isolation: Neutrophils are isolated from fresh blood (e.g., from rats).
-
Pre-incubation: The isolated neutrophils are pre-incubated with the chalcone derivatives at various concentrations.
-
Stimulation: The cells are then stimulated with an agent that induces degranulation (e.g., fMLP/cytochalasin B).
-
Enzyme Activity Measurement: The supernatant is collected, and the activity of released enzymes such as β-glucuronidase and lysozyme is measured using specific substrates.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of enzyme release (IC50) is determined.
Signaling Pathway
NF-κB Signaling Pathway Inhibition
The following diagram illustrates the general mechanism of NF-κB activation and a potential point of inhibition by chalcone derivatives.
Figure 1. Simplified NF-κB signaling pathway and potential inhibition by 4'-hydroxychalcone.
References
A Head-to-Head Comparative Analysis of (Z)-4'-Hydroxychalcone and Resveratrol
In the landscape of phytochemical research for drug development, both (Z)-4'-hydroxychalcone and resveratrol have emerged as promising candidates due to their diverse biological activities. This guide provides a detailed comparison of these two compounds, focusing on their antioxidant, anti-inflammatory, and anti-cancer properties, supported by available experimental data and detailed protocols to aid researchers in their study design and evaluation.
Quantitative Data Summary
The following tables summarize the available quantitative data for (Z)-4'-hydroxychalcone and resveratrol from various studies. It is crucial to note that these values are not from direct comparative experiments and should be interpreted with consideration of the different experimental conditions.
Table 1: Antioxidant Activity
| Compound | Assay | Result | Source |
| (Z)-4'-Hydroxychalcone | DPPH Radical Scavenging | 63.4% inhibition | [1] |
| Resveratrol | DPPH Radical Scavenging | Not directly comparable data found in searches. | |
| Resveratrol | ABTS Radical Scavenging | IC50 values are method-dependent. | [2] |
| Resveratrol | ORAC Assay | Most sensitive method for resveratrol. | [2] |
Table 2: Anti-Cancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | Result (IC50/GI50) | Source |
| Resveratrol Derivatives | SW480 (colorectal) | Cell Proliferation | Inhibition observed | [3] |
| Resveratrol Derivatives | HepG2 (hepatoblastoma) | Cell Viability | Weaker effects | [3] |
| Resveratrol-Chalcone Conjugates | Various cancer cell lines | Anticancer Activity | GI50 in the range of 1.28–34.1 μM | [4] |
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common method to determine the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, which is yellow. The change in color is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this working solution should be approximately 1.0 ± 0.1 at 517 nm.[5]
-
Sample Preparation: Dissolve the test compounds ((Z)-4'-hydroxychalcone and resveratrol) and a positive control (e.g., ascorbic acid or quercetin) in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution.[1][5] From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Reaction: In a 96-well microplate, add 100 µL of the test compound solution to 100 µL of the DPPH working solution.[6] A blank well should contain the solvent without the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[6] The IC50 value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: Treat the cells with various concentrations of (Z)-4'-hydroxychalcone and resveratrol for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently to ensure complete dissolution of the formazan and measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from a dose-response curve.
TNF-α (Tumor Necrosis Factor-alpha) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in stimulated immune cells.
Principle: Immune cells, such as macrophages (e.g., RAW 264.7 cell line), are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to produce TNF-α. The amount of TNF-α released into the cell culture supernatant is then quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
Procedure:
-
Cell Culture and Seeding: Culture and seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of (Z)-4'-hydroxychalcone and resveratrol for a specific time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a defined period (e.g., 24 hours). Include a negative control (cells with no treatment), a vehicle control (cells with solvent and LPS), and a positive control (cells with LPS only).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for TNF-α and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of known TNF-α concentrations to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate and add a substrate for the enzyme (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculation: The concentration of TNF-α in the samples is determined by comparison to the standard curve. The percentage of inhibition is calculated relative to the LPS-only control.
Signaling Pathways and Mechanisms of Action
Both (Z)-4'-hydroxychalcone and resveratrol are known to modulate multiple signaling pathways involved in cancer and inflammation.
Resveratrol's Anti-Cancer Signaling: Resveratrol has been shown to exert its anti-cancer effects by influencing various signaling pathways.[5] It can suppress tumor initiation, promotion, and progression.[5] Key pathways modulated by resveratrol include the inhibition of the JAK/STAT3 pathway and the Wnt signaling pathway.[5] It is also known to suppress PI3-kinase, AKT, and NF-κB signaling pathways.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study of different methods to measure antioxidant activity of resveratrol in the presence of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer derived cell lines proliferation by synthesized hydroxylated stilbenes and new ferrocenyl-stilbene analogs. Comparison with resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of resveratrol–chalcone conjugates - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 7. MTT Cell Viability Assay [bio-protocol.org]
A Comparative Guide to the Synthesis of (Z)-4'-hydroxychalcone for Researchers
For researchers and professionals in drug development, the stereoselective synthesis of specific isomers is a critical aspect of producing pharmacologically active compounds. This guide provides a detailed comparison of published methods for the synthesis of (Z)-4'-hydroxychalcone, a molecule of interest in medicinal chemistry. The primary route to this isomer involves the synthesis of the more stable (E)-isomer followed by photoisomerization. This document outlines the experimental protocols for various synthesis methods of the (E)-isomer and the subsequent conversion to the (Z)-isomer, presenting key performance data for objective comparison.
Comparison of Synthesis Methods for (E)-4'-hydroxychalcone
The initial step in obtaining (Z)-4'-hydroxychalcone is typically the synthesis of its (E)-isomer. The Claisen-Schmidt condensation is the most common method, which can be performed using conventional heating, microwave irradiation, or green chemistry techniques such as grinding. Each method offers distinct advantages in terms of reaction time, yield, and environmental impact.
| Synthesis Method | Catalyst | Solvent | Reaction Time | Yield (%) |
| Conventional Heating | NaOH or KOH | Ethanol | 24 hours | 40-70%[1] |
| Microwave-Assisted | NaOH | Ethanol | 30-50 seconds | 80-90% |
| Grinding (Solvent-Free) | Solid NaOH | None | 30 minutes | 32.5%[1] |
Table 1. Comparison of key performance indicators for different synthesis methods of (E)-4'-hydroxychalcone.
Pathway to (Z)-4'-hydroxychalcone: Photoisomerization
The thermodynamically less stable (Z)-isomer of 4'-hydroxychalcone is accessible through the photoisomerization of the readily available (E)-isomer. This process involves irradiating a solution of (E)-4'-hydroxychalcone with light of a specific wavelength, which induces the conversion to the (Z)-isomer.
While detailed quantitative data for the photoisomerization of (E)-4'-hydroxychalcone is not extensively published, the general principle involves establishing a photostationary state, which is a mixture of both isomers. The final ratio of (Z) to (E) isomers depends on factors such as the solvent and the wavelength of irradiation. The separation of the desired (Z)-isomer from the unreacted (E)-isomer is typically achieved through chromatographic techniques.
Experimental Protocols
Synthesis of (E)-4'-hydroxychalcone via Claisen-Schmidt Condensation (Conventional Method)
Materials:
-
4-hydroxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of 4-hydroxyacetophenone and benzaldehyde in ethanol.
-
Slowly add a solution of NaOH or KOH in ethanol to the mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure (E)-4'-hydroxychalcone.
Synthesis of (E)-4'-hydroxychalcone via Microwave-Assisted Claisen-Schmidt Condensation
Materials:
-
4-hydroxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
In a microwave-safe vessel, mix equimolar amounts of 4-hydroxyacetophenone and benzaldehyde in a minimal amount of dry ethanol.
-
Add a catalytic amount of sodium hydroxide.
-
Irradiate the mixture in a microwave reactor for 30-50 seconds at a suitable power level (e.g., 210 W).
-
After cooling, add cold water and acidify with dilute HCl to precipitate the product.
-
Filter, wash with water, and recrystallize to yield pure (E)-4'-hydroxychalcone.
Synthesis of (E)-4'-hydroxychalcone via Grinding (Solvent-Free Method)
Materials:
-
4-hydroxyacetophenone
-
Benzaldehyde
-
Solid Sodium hydroxide (NaOH)
Procedure:
-
In a mortar, combine equimolar amounts of 4-hydroxyacetophenone, benzaldehyde, and solid NaOH.
-
Grind the mixture with a pestle at room temperature for approximately 30 minutes.
-
The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, add cold water to the mixture and neutralize with a cold 10% HCl solution.
-
Filter the resulting solid, wash with water, and purify by recrystallization from ethanol to obtain (E)-4'-hydroxychalcone.[1]
Synthesis of (Z)-4'-hydroxychalcone via Photoisomerization of (E)-4'-hydroxychalcone
Materials:
-
(E)-4'-hydroxychalcone
-
Suitable solvent (e.g., methanol, chloroform)
Procedure:
-
Dissolve the synthesized (E)-4'-hydroxychalcone in a suitable solvent in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp at a specific wavelength (e.g., 365 nm) while stirring.
-
Monitor the progress of the isomerization by UV-Vis spectroscopy or HPLC, observing the changes in the absorption spectra or the appearance of a new peak corresponding to the (Z)-isomer.
-
Once a photostationary state is reached (no further change in the isomer ratio), stop the irradiation.
-
Separate the (Z)-isomer from the remaining (E)-isomer using chromatographic techniques such as column chromatography or preparative HPLC.
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows for the synthesis of (E)-4'-hydroxychalcone and its subsequent conversion to the (Z)-isomer.
Caption: Synthesis routes to (E)-4'-hydroxychalcone.
Caption: Workflow for obtaining (Z)-4'-hydroxychalcone.
References
Unveiling the NF-κB Inhibitory Potential of 4'-Hydroxychalcone: A Comparative Analysis
For Immediate Release
A comprehensive review of existing experimental data confirms the inhibitory activity of (E)-4'-hydroxychalcone on the NF-κB signaling pathway, positioning it as a noteworthy candidate for further investigation in inflammatory and oncological research. This guide provides a comparative analysis of its efficacy against other known NF-κB inhibitors, detailed experimental protocols, and a visual representation of the underlying molecular pathways.
Nuclear factor-kappa B (NF-κB) is a crucial protein complex that regulates immune responses, inflammation, and cell survival. Its dysregulation is implicated in a multitude of diseases, including cancer and chronic inflammatory disorders. The search for effective NF-κB inhibitors is therefore a significant focus in drug discovery. Chalcones, a class of natural and synthetic compounds, have emerged as promising candidates. This guide focuses on the NF-κB inhibitory activity of 4'-hydroxychalcone, specifically the readily studied (E)-isomer, due to a notable lack of available data on the (Z)-isomer.
Comparative Inhibitory Activity
(E)-4'-Hydroxychalcone has been demonstrated to inhibit Tumor Necrosis Factor-alpha (TNFα)-induced NF-κB activation in a dose-dependent manner. The primary mechanism of action is through the inhibition of the proteasome, which prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of the active p50/p65 NF-κB subunits to the nucleus.
The following table summarizes the inhibitory concentration (IC50) values of (E)-4'-hydroxychalcone in comparison to other known NF-κB inhibitors. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Target in NF-κB Pathway | IC50 Value | Cell Line / Assay Conditions | Reference(s) |
| (E)-4'-Hydroxychalcone | Proteasome | 30 µM | K562 cells, TNFα-induced NF-κB Luciferase Reporter Assay | [1] |
| (E)-4'-Hydroxychalcone | Not specified | 24–41 µM | TNFα-induced NF-κB Luciferase Reporter Assay | |
| BAY 11-7082 | IκBα phosphorylation (IKKβ) | 10 µM | Tumor cells, TNFα-induced IκBα phosphorylation | [2] |
| Parthenolide | IκB Kinase (IKK) | Not specified in µM | Various cell lines, inhibits IκBα degradation | [3] |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Culture human leukemia K562 cells in appropriate media.
-
Co-transfect cells with a firefly luciferase reporter plasmid containing NF-κB binding sites and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of (E)-4'-hydroxychalcone or other inhibitors for 2 hours.
-
Induce NF-κB activation by adding TNFα (e.g., 20 ng/mL).
-
Incubate for an additional 6 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the TNFα-stimulated control.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of NF-κB to its DNA consensus sequence.
-
Nuclear Extract Preparation:
-
Treat cells with the test compound and/or TNFα as described above.
-
Isolate nuclear extracts from the treated cells.
-
-
Binding Reaction:
-
Incubate the nuclear extracts with a radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
For supershift analysis, specific antibodies against NF-κB subunits (e.g., p50, p65) can be added to the binding reaction to confirm the identity of the protein-DNA complex.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging. A decrease in the intensity of the NF-κB-DNA band in the presence of the inhibitor indicates reduced NF-κB binding.
-
Visualizing the Molecular Landscape
To better understand the mechanisms discussed, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow.
Caption: The canonical NF-κB signaling pathway and the inhibitory action of (E)-4'-hydroxychalcone.
Caption: Workflow for assessing the NF-κB inhibitory activity of test compounds.
References
- 1. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Chalcones: A Comparative Docking Analysis of Isomers Against Key Protein Targets
A deep dive into the molecular interactions of chalcone isomers reveals key structural determinants for enhanced binding affinity and inhibitory potential against various protein targets implicated in cancer, bacterial infections, and metabolic diseases. This guide synthesizes data from multiple studies to provide a comparative overview of their performance, offering valuable insights for researchers and drug development professionals.
Chalcones, a class of naturally occurring compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their simple, modifiable structure makes them attractive scaffolds for the design of novel therapeutic agents. This guide provides a comparative analysis of docking studies involving chalcone isomers and their interactions with various protein targets, highlighting how subtle changes in their chemical makeup can significantly impact their biological activity.
Comparative Docking Performance of Chalcone Derivatives
Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of ligands with their target proteins. The tables below summarize the quantitative data from various studies, comparing the docking scores, binding energies, and inhibitory concentrations of different chalcone derivatives against a range of protein targets.
| Chalcone Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Glide Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) | Reference Glide Score (kcal/mol) |
| Compound h | 4PVR | -8.286 | -8.286 | Chloramphenicol | -7.564 | -7.725 |
| Compound i | 4PVR | -8.056 | -8.078 | Chloramphenicol | -7.564 | -7.725 |
| Compound j | 4PVR | -8.000 | -8.112 | Chloramphenicol | -7.564 | -7.725 |
Table 1: Antibacterial Activity of Novel Chalcone Derivatives. This table showcases the superior docking and glide scores of novel chalcone derivatives (h, i, and j) compared to the standard antibiotic Chloramphenicol, suggesting a strong potential for antibacterial activity.[1]
| Chalcone Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
| Compound 4 | 5P21 | -9.0 | Doxorubicin | -10.2 |
| Compound 5 | 5P21 | -9.1 | Doxorubicin | -10.2 |
| Compound 7 | 5P21 | -9.0 | Doxorubicin | -10.2 |
Table 2: Chalcone Analogues as Inhibitors for Breast Cancer MCF7 Cell Line. The binding affinities of chalcone analogues 4, 5, and 7 are comparable to the well-known chemotherapy drug Doxorubicin, indicating their potential as anticancer agents.[3]
| Chalcone Derivative | Target Protein (PDB ID) | Free Energy of Binding (ΔG) (kcal/mol) | Reference Compound | Reference Free Energy of Binding (ΔG) (kcal/mol) |
| HNS9 | 3ERT | -12.01 | 4-OHT | -11.04 |
| HNS10 | 3ERT | -12.33 | 4-OHT | -11.04 |
Table 3: Interaction of Chalcone Derivatives with Estrogen Receptor Alpha. Chalcone derivatives HNS9 and HNS10 exhibit a more favorable free energy of binding to the Estrogen Receptor Alpha (ERα) than the reference compound 4-hydroxytamoxifen (4-OHT), suggesting they could be potent modulators of this receptor.[4]
| Chalcone Derivative | Target Protein (PDB ID) | CDOCKER Energy (kcal/mol) |
| Chalcone 1 | 2X3F (S. aureus) | -37.0090 |
| Chalcone 1 | 1JKJ (E. coli) | -34.0850 |
Table 4: Antibacterial Activity of Hydroxychalcone Derivatives. The low CDOCKER energy values for chalcone 1 against proteins from both S. aureus and E. coli indicate strong binding and potential broad-spectrum antibacterial activity.[5]
Experimental and Computational Protocols
The data presented in this guide are derived from various in-silico molecular docking studies. While specific parameters may vary between studies, a general workflow is typically followed.
Molecular Docking Workflow
A standard molecular docking protocol involves several key steps, from preparing the protein and ligand to analyzing the final results.
References
Safety Operating Guide
Proper Disposal of 4'-Hydroxychalcone, (Z)-: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Treat 4'-Hydroxychalcone, (Z)- as a hazardous chemical waste product. It must be collected in a designated, properly labeled, and sealed container for disposal by a licensed environmental waste management company. Do not dispose of this compound down the drain or in regular solid waste.
This guide provides essential safety and logistical information for the proper disposal of 4'-Hydroxychalcone, (Z)-, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.
Hazard Identification and Safety Precautions
4'-Hydroxychalcone is classified as a hazardous substance. The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling 4'-Hydroxychalcone, (Z)-. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Use of a fume hood to avoid inhalation of dust or vapors.
Quantitative Hazard Data
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The following table summarizes the GHS classification for 4'-Hydroxychalcone. While the specific (Z)- isomer is not always explicitly differentiated in safety data sheets, the hazard classification for the general compound should be applied.
| Hazard Category | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of 4'-Hydroxychalcone, (Z)- from a laboratory setting.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Waste Identification: All waste containing 4'-Hydroxychalcone, (Z)-, including pure compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and solutions, must be identified as hazardous chemical waste.
-
Container Selection:
-
For solid waste, use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
For liquid waste (e.g., solutions in organic solvents), use a labeled, sealable, and chemically compatible solvent waste container. Ensure the container material is compatible with the solvent used.
-
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "4'-Hydroxychalcone, (Z)-"
-
The specific hazards (e.g., "Irritant")
-
The date of waste accumulation.
-
-
Waste Segregation:
-
Do not mix 4'-Hydroxychalcone, (Z)- waste with other incompatible waste streams.
-
Solid waste contaminated with the compound should be placed in the designated solid hazardous waste container.
-
Liquid waste containing the compound should be placed in the designated liquid hazardous waste container.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and clearly marked.
-
Disposal Request: Once the waste container is full, or on a regular schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 4'-Hydroxychalcone, (Z)-.
Caption: Disposal Workflow for 4'-Hydroxychalcone, (Z)-.
This comprehensive guide is intended to provide essential information for the safe and compliant disposal of 4'-Hydroxychalcone, (Z)-. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this information. By adhering to these procedures, you contribute to a safer research environment and the protection of our ecosystem.
References
Essential Safety and Logistical Information for Handling 4'-Hydroxychalcone, (Z)-
Disclaimer: No specific safety, handling, or toxicity data for the (Z)-isomer of 4'-Hydroxychalcone was found. The following information is based on data for 4'-Hydroxychalcone and its (E)-isomer. Researchers should handle the (Z)-isomer with caution, recognizing that its specific properties and hazards may differ.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4'-Hydroxychalcone, (Z)-. It includes recommendations for personal protective equipment, step-by-step operational procedures, and disposal plans to ensure laboratory safety and promote trust in chemical handling protocols.
Hazard Identification and GHS Classification
4'-Hydroxychalcone is classified as a hazardous substance. The primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2][3][4]
The signal word for this substance is Warning .[2][5]
Quantitative Toxicity Data
While no specific occupational exposure limits have been established, the following in vitro cytotoxicity data is available:
| Metric | Value | Cell Line | Comments |
| EC50 | 34 μM | DLD-1 (Human Colon Adenocarcinoma) | Cytotoxicity assessed after 48 hours of incubation.[6] |
| CC50 | 82 μM | FHC (Fetal Human Colon) | Cytotoxicity assessed in non-transformed cells.[6] |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is crucial to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses meeting EN 166 (EU) or 29 CFR 1910.133 (US OSHA) standards. | Protects against splashes and dust, preventing serious eye irritation.[5] |
| Hand Protection | Chemically resistant, impermeable gloves (e.g., nitrile rubber). | Prevents skin contact and subsequent irritation.[5] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[5] |
| Respiratory Protection | Not required under normal, well-ventilated use. For large-scale operations or in case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter. | Protects against inhalation of dust, which may cause respiratory irritation.[5] |
Experimental Workflow and Handling Procedures
The following diagram and protocols outline the safe handling, use, and disposal of 4'-Hydroxychalcone.
Caption: Logical workflow for the safe handling and disposal of 4'-Hydroxychalcone.
Detailed Experimental Protocols
1. Preparation and Weighing:
-
Step 1: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Step 2: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.
-
Step 3: When weighing the solid compound, do so carefully to avoid generating dust.
2. Handling and Storage:
-
Step 1: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.
-
Step 2: Keep the container tightly closed when not in use.
-
Step 3: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
3. Accidental Release Measures:
-
Step 1: In case of a spill, ensure the area is well-ventilated and wear appropriate PPE.
-
Step 2: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Step 3: For major spills, evacuate the area and alert emergency personnel.
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[7]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.
-
Step 1: Collect all waste material, including any unused compound and contaminated disposable labware, in a clearly labeled, sealed, and appropriate waste container.
-
Step 2: Do not dispose of this chemical down the drain or in regular trash.[8]
-
Step 3: Arrange for the disposal of the chemical waste through your institution's approved hazardous waste disposal program.
-
Step 4: Puncture empty containers to prevent reuse and dispose of them according to official regulations.[8]
References
- 1. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4-Hydroxychalcone | C15H12O2 | CID 5282361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Hydroxychalcone | C15H12O2 | CID 5282362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxychalcone Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
